1-(4-Methylbenzyl)piperidin-3-amine hydrochloride
Description
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Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-15-8-2-3-13(14)10-15;/h4-7,13H,2-3,8-10,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTHUMGZVAZVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-55-5 | |
| Record name | 3-Piperidinamine, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Navigating the Solubility Landscape of 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride in Organic Solvents: A Technical Guide
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredients (APIs) and critical intermediates is a foundational step in preformulation and process chemistry. 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a highly versatile building block used in the synthesis of targeted therapeutics. However, its formulation as a hydrochloride salt fundamentally alters its physicochemical behavior, shifting its solubility profile away from lipophilic organic solvents toward highly polar and protic environments.
This whitepaper provides an in-depth mechanistic framework for predicting, measuring, and optimizing the solubility of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride in organic solvents. By synthesizing the principles of Hansen Solubility Parameters (HSPs) with field-proven isothermal shake-flask methodologies, this guide equips scientists with a self-validating system for generating accurate thermodynamic solubility data.
Physicochemical Profiling: The Thermodynamics of Hydrochloride Salts
The solubility of a solid compound in an organic solvent is a dynamic equilibrium dictated by the opposing forces of crystal lattice energy and solvent solvation energy[1]. Because 1-(4-Methylbenzyl)piperidin-3-amine is formulated as a hydrochloride salt, it exists as an ionic crystal lattice.
To achieve dissolution, the solvent must possess sufficient polarity and hydrogen-bonding capacity to overcome the strong electrostatic forces holding the protonated piperidine-amine and the chloride counterion together. This behavior is best modeled using Hansen Solubility Parameters (HSPs) , which divide the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces (
Hydrochloride salts typically require solvents with high
Thermodynamic cycle of amine hydrochloride salt dissolution.
The Common Ion Effect in Organic Solvents
When screening solvents, it is critical to account for the solubility product constant (
Predictive Quantitative Data Baseline
Direct, peer-reviewed solubility data for 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride across a comprehensive matrix of organic solvents is not universally cataloged. However, applying the HSP framework to structurally analogous piperidine-amine hydrochloride salts allows us to establish a highly reliable predictive baseline for preformulation screening.
Table 1: Predicted Solubility Profile for 1-(4-Methylbenzyl)piperidin-3-amine HCl at 25°C
| Solvent | Classification | Predicted Solubility Range | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 mg/mL (Freely Soluble) | High |
| Methanol / Ethanol | Polar Protic | 10 - 50 mg/mL (Soluble) | High |
| Acetone | Polar Aprotic | 0.1 - 1.0 mg/mL (Sparingly Soluble) | Moderate polarity but lacks the hydrogen bond donors required for efficient salt solvation. |
| Ethyl Acetate | Aprotic | < 0.1 mg/mL (Slightly Soluble) | Insufficient cohesive energy to overcome the high lattice energy of the hydrochloride salt. |
| Hexane / Toluene | Non-polar | < 0.01 mg/mL (Insoluble) | "Like dissolves like" failure; non-polar solvents cannot solvate ionic species[7]. |
Note: This table serves as a predictive guide. Exact thermodynamic values must be empirically derived using the protocol below.
Experimental Methodology: The Isothermal Shake-Flask Protocol
While kinetic solubility assays (often utilizing 5% DMSO co-solvents) are popular in high-throughput drug discovery, they are prone to supersaturation and can artificially inflate solubility values[8],[9]. To obtain accurate, self-validating thermodynamic data for 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride, the Miniaturized Isothermal Shake-Flask Method is the industry gold standard[7],[10].
Step-by-Step Workflow
Phase 1: Preparation of the Saturated Solution
-
Solvent Dispensing: Dispense 1.0 mL of the target high-purity organic solvent into a chemically inert, tightly sealed 2.0 mL glass vial.
-
Solute Addition: Incrementally add solid 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride to the vial until a visible excess of undissolved solid remains. Causality: The persistent presence of solid is the only physical guarantee that the solution has reached its maximum saturation capacity[7],[8].
Phase 2: Isothermal Equilibration 3. Agitation: Place the sealed vial in a temperature-controlled orbital shaker (typically set to 25°C or 37°C)[10]. 4. Incubation Time: Agitate at 300 RPM for 24 to 72 hours. Causality: Hydrochloride salts often exhibit slow dissolution kinetics in organic media. A minimum of 24 hours is required to overcome metastable supersaturation and achieve true thermodynamic equilibrium[7],[8].
Phase 3: Phase Separation 5. Sedimentation: Remove the vial from the shaker and let it stand undisturbed for 30 minutes at the assay temperature to allow bulk solids to settle[10]. 6. Filtration: Aspirate the supernatant using a syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. 7. Filter Saturation (Critical Step): Discard the first 0.5 to 1.0 mL of the filtrate. Causality: Amine compounds frequently adsorb to filter membranes. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate accurately represents the solution's concentration[9],[10].
Phase 4: Quantification 8. Dilution: Immediately dilute the collected filtrate with a compatible mobile phase to prevent precipitation upon cooling. 9. Analysis: Quantify the concentration of the solute using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), referencing a standard calibration curve of the API[7].
Workflow for isothermal shake-flask solubility determination.
Field-Proven Insights & Troubleshooting
-
The DMSO Co-Solvency Trap: In early-stage screening, researchers often add small amounts of DMSO (e.g., 1-5% v/v) to facilitate liquid handling. Be warned: even 5% DMSO can exponentially elevate the apparent solubility of poorly soluble hydrochloride salts[9]. For pure thermodynamic data, mixed-solvent systems must be strictly avoided unless explicitly modeling a co-solvent formulation[1].
-
Polymorphic Transformations: Extended agitation in certain organic solvents can induce polymorphic transitions or the formation of solvates/hydrates. If the solubility value unexpectedly drops over the 72-hour incubation period, it is highly probable that the API has converted to a more stable, less soluble polymorph. In such cases, the residual solid should be analyzed via X-ray Powder Diffraction (XRPD) to confirm its solid-state form.
-
Temperature Control: The solubility of organic salts is highly temperature-dependent. Ensure that the filtration apparatus (syringes and filters) is pre-warmed to the exact incubation temperature (e.g., 37°C) prior to phase separation to prevent sudden precipitation during extraction[10].
References
-
National Institutes of Health (NIH). Effect of XlogP and hansen solubility parameters on the prediction of small molecule modified docetaxel, doxorubicin and irinotecan conjugates forming stable nanoparticles. NIH.[Link]
-
PagePlace. Solubility in Pharmaceutical Chemistry. PagePlace.[Link]
-
University of Basrah. SOLUBILITY AND DISSOLUTION FOR DRUG. UOBasrah.[Link]
-
PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.[Link]
-
ResearchGate. Principles of Solubility. ResearchGate.[Link]
-
National Institutes of Health (NIH). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. NIH.[Link]
-
ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate.[Link]
-
American Chemical Society (ACS). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data.[Link]
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of XlogP and hansen solubility parameters on the prediction of small molecule modified docetaxel, doxorubicin and irinotecan conjugates forming stable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide & Safety Data Sheet (SDS) Profiling for 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride
Executive Summary & Structural Causality
In modern drug discovery, substituted piperidines are ubiquitous, frequently serving as critical pharmacophores in GPCR ligands, kinase inhibitors, and DPP-4 inhibitors. 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a highly specialized building block that combines a flexible saturated heterocyclic core with a lipophilic tail and a reactive primary amine.
As a Senior Application Scientist, I approach the handling of such novel building blocks not merely as a compliance exercise, but as a fundamental component of experimental integrity. Understanding the specific physicochemical properties of this compound is essential. The hydrochloride salt form is intentionally selected during synthesis to prevent the spontaneous oxidation and degradation that the free base would undergo; however, this ionic state introduces pronounced hygroscopicity. Furthermore, the 4-methylbenzyl group significantly increases the molecule's partition coefficient (logP), enhancing membrane permeability. While this is advantageous for cellular assays, it drastically alters the toxicological profile, increasing the risk of rapid dermal absorption during accidental exposure.
Physicochemical Profiling
To design robust handling protocols, we must first establish the quantitative baseline of the compound. The data below summarizes the critical parameters that dictate our laboratory workflows.
| Property | Value / Description | Causality / Impact on Handling |
| Chemical Name | 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride | N/A |
| Molecular Formula | C13H20N2 • HCl | Dictates exact mass for stoichiometric calculations. |
| Molecular Weight | 240.77 g/mol | Requires high-precision analytical balances for µM stock prep. |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization; necessitates handling in a fume hood. |
| Solubility | Soluble in H2O, Methanol, DMSO | Allows for versatile stock preparation, but highly susceptible to moisture. |
| pKa (predicted) | ~9.5 (Piperidine N), ~10.2 (Primary Amine) | Highly basic free amine; causes localized pH spikes upon dissolution. |
| Storage Conditions | 2-8°C, desiccated, inert atmosphere | Prevents hygroscopic water weight gain and oxidative degradation. |
Hazard Identification & Toxicological Mechanisms
Based on the structural homology to established 3-aminopiperidine derivatives, this compound is classified under several critical GHS hazard categories[1].
-
Skin Irritation (Category 2) & Serious Eye Irritation (Category 2A): The primary amine at position 3 is a strong nucleophile and base. Upon contact with physiological moisture (such as sweat or ocular fluid), it undergoes localized exothermic protonation, causing acute alkaline irritation[2].
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of the crystalline dust causes severe respiratory tract irritation[3].
-
Mechanistic Toxicity: The lipophilic 4-methylbenzyl tail facilitates rapid penetration through the stratum corneum (the outermost layer of the skin). This means that unlike highly polar salts that remain on the skin surface, this compound can carry its reactive amine payload deeper into the epidermal layers, exacerbating tissue damage.
Structural features of 1-(4-Methylbenzyl)piperidin-3-amine HCl mapping to safety hazards.
Laboratory Handling & Self-Validating Experimental Workflows
Standard operating procedures often fail because they list steps without verifying the outcome. To ensure absolute trustworthiness in our assays, I mandate a self-validating workflow . Piperidine derivatives with primary amines can slowly degrade or absorb atmospheric moisture, leading to inaccurate molarity[4]. By coupling the dissolution step directly with an LC-MS validation run, we establish a closed-loop system that confirms both concentration accuracy and chemical stability.
Protocol: Preparation and Self-Validating Purity Analysis of a 10 mM Stock Solution
-
Thermal Equilibration: Transfer the sealed vial of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride from 4°C storage to a desiccator at room temperature for 30 minutes.
-
Causality: Prevents the condensation of atmospheric moisture onto the hygroscopic hydrochloride salt. Weighing cold, hygroscopic powders introduces invisible water mass, fatally skewing downstream molarity calculations.
-
-
Precision Weighing: Inside a Class II biological safety cabinet or dedicated powder-weighing fume hood, weigh exactly 2.41 mg of the compound using an analytical balance (d = 0.01 mg). Wear nitrile gloves, a lab coat, and tightly fitting safety goggles.
-
Solvent Dissolution: Transfer the powder to a 2.0 mL amber glass vial. Add 1.00 mL of LC-MS grade Methanol or DMSO.
-
Causality: Amber glass is strictly required to prevent potential UV-mediated radical degradation of the benzylic position, which is sensitive to photo-oxidation.
-
-
Particulate Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
-
Causality: Removes any insoluble particulate matter or environmental dust that could foul the analytical column or cause false positives in high-throughput screening assays.
-
-
LC-MS Validation (The Self-Validating Step): Inject 2 µL of the filtered solution onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor at ESI+ (m/z 205.1 for the free base [M+H]+).
-
Causality: The presence of a single, sharp peak at the expected m/z validates the purity and confirms the absence of degradation byproducts (such as cleaved 4-methylbenzaldehyde). If multiple peaks are observed, the stock is immediately discarded, preventing downstream assay failure.
-
Self-validating workflow for stock preparation and LC-MS purity verification.
Emergency Response & Spill Mitigation
In the event of an accidental spill, standard sweeping is strictly prohibited as it generates hazardous, inhalable dust[3].
-
Solid Spills: Cover the spilled powder with a slightly damp, inert absorbent pad to suppress aerosolization. Carefully scoop the material into a sealable hazardous waste container.
-
Chemical Neutralization: Because the compound contains a highly basic primary amine, wipe the spill area with a mild acidic solution (e.g., 1% acetic acid) to protonate and quench any residual free base, rendering it water-soluble and less volatile. Follow with a thorough wash using deionized water[2].
-
Personnel Exposure: If dermal contact occurs, the lipophilic nature of the molecule requires immediate and prolonged flushing with copious amounts of water for at least 15 minutes. Do not use chemical solvents (like ethanol) to wash the skin, as this will only increase the dermal absorption rate of the benzyl-piperidine core[1].
References
1.1 - Fisher Scientific. (Reference for 3-Aminopiperidine handling and GHS classifications). 2. 2 - Carl ROTH. (Reference for piperidine base toxicity, alkaline irritation, and spill mitigation). 3. 3 - AK Scientific, Inc. (Reference for structural analog hazard classification and respiratory irritation). 4. 4 - Jubilant Ingrevia Limited. (Reference for hygroscopicity, inert gas storage, and degradation pathways of aminopiperidine salts).
Sources
Strategic Utilization of Piperidine Scaffolds in Medicinal Chemistry: A Focus on 1-(4-Methylbenzyl)piperidin-3-amine HCl
Executive Summary: The Piperidine Pharmacophore
As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for target affinity and pharmacokinetic viability. The piperidine ring—a six-membered, sp3-hybridized nitrogen heterocycle—remains one of the most privileged scaffolds in drug discovery[1]. Unlike flat, sp2-rich aromatic systems, piperidines offer a defined three-dimensional trajectory that maximizes spatial interactions with complex protein binding pockets[2]. This in-depth technical guide explores the mechanistic rationale, structural profiling, and self-validating synthesis of 1-(4-Methylbenzyl)piperidin-3-amine HCl , a highly versatile intermediate used in the development of neurotherapeutics and kinase inhibitors.
Structural & Chemical Profiling: Causality in Design
The molecular architecture of 1-(4-Methylbenzyl)piperidin-3-amine HCl is not arbitrary; every functional group serves a distinct physicochemical and pharmacological purpose.
-
The sp3-Rich Core: The piperidine core provides conformational flexibility, allowing the molecule to adapt to dynamic binding sites, such as those found in G-protein-coupled receptors (GPCRs) and monoamine oxidases (MAOs)[3].
-
N1-Alkylation (4-Methylbenzyl Group): The attachment of a 4-methylbenzyl moiety at the basic nitrogen significantly increases the molecule's lipophilicity (LogP). This is a calculated design choice to enhance blood-brain barrier (BBB) penetration, a critical requirement for CNS-active drugs[4]. Furthermore, the methylbenzyl group acts as a hydrophobic anchor, engaging in π-π or CH-π interactions with aromatic residues within target hydrophobic pockets.
-
C3-Amine Exit Vector: The primary amine at the 3-position introduces a potent hydrogen-bond donor/acceptor site. In the context of kinase inhibitors or acetylcholinesterase (AChE) inhibitors, this amine frequently forms critical salt bridges with target residues[1].
-
Hydrochloride Salt Formulation: Isolating the compound as an HCl salt is a deliberate strategy to counteract the high lipophilicity of the free base, ensuring optimal aqueous solubility for biological assays and preventing oxidative degradation of the primary amine during storage.
Logical mapping of piperidine structural features to pharmacological outcomes.
Quantitative Data: Physicochemical Properties
To understand the utility of 1-(4-Methylbenzyl)piperidin-3-amine HCl, we must benchmark it against standard piperidine and a blockbuster piperidine derivative, Donepezil (used in Alzheimer's therapy)[4]. The table below summarizes the critical physicochemical parameters guiding its use in lead optimization.
| Compound | Molecular Weight ( g/mol ) | LogP (Free Base) | pKa (Conjugate Acid) | Polar Surface Area (PSA, Ų) | Primary Utility |
| Piperidine | 85.15 | 0.84 | 11.2 | 12.0 | Basic solvent, simple building block |
| Donepezil | 379.50 | 4.20 | 8.9 | 38.8 | AChE Inhibitor (Active Pharmaceutical Ingredient) |
| 1-(4-Methylbenzyl)piperidin-3-amine | 204.31 | ~2.60 | ~9.5 (N1), ~10.2 (N3) | 29.3 | Bifunctional intermediate, CNS scaffold |
Data synthesized from standard cheminformatics models and literature[2][4]. The LogP of ~2.6 for the target compound places it squarely within the optimal "Rule of Five" range for oral bioavailability and CNS penetration.
Experimental Protocol: A Self-Validating Synthetic Workflow
In process chemistry, a protocol must be more than a recipe; it must be a self-validating system where each step inherently confirms the success of the previous one. Below is the optimized, step-by-step methodology for synthesizing 1-(4-Methylbenzyl)piperidin-3-amine HCl.
Phase 1: Reductive Amination
Rationale: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) because its mild reducing power selectively targets the imine intermediate without reducing the aldehyde starting material, minimizing side products.
-
Initiation: Dissolve 1.0 eq of tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine) and 1.05 eq of 4-methylbenzaldehyde in anhydrous dichloroethane (DCE) (0.2 M concentration).
-
Imine Formation: Stir at room temperature for 1 hour. Self-Validation Check: A color change (typically slight yellowing) indicates imine formation.
-
Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise over 15 minutes to control the exothermic reaction. Stir for 12 hours.
-
Quench & Extract: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
In-Process Control (IPC): Perform TLC (Silica, 9:1 DCM:MeOH). The disappearance of the aldehyde spot (UV active) and the appearance of a new, lower Rf spot confirms conversion.
Phase 2: Boc Deprotection and Salt Precipitation
Rationale: Using anhydrous HCl in dioxane serves a dual purpose: it cleaves the Boc protecting group quantitatively and simultaneously drives the precipitation of the highly polar bis-hydrochloride salt, eliminating the need for column chromatography. 6. Cleavage: Dissolve the crude intermediate in a minimal amount of anhydrous 1,4-dioxane. 7. Acidification: Dropwise, add 4.0 M HCl in dioxane (5.0 eq) at 0°C. 8. Precipitation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Check: The formation of a dense white precipitate confirms the successful deprotection and salt formation. 9. Isolation: Filter the solid, wash with cold diethyl ether to remove lipophilic impurities, and dry under high vacuum.
Phase 3: Analytical Validation
-
1H-NMR (D2O): Confirm the absence of the massive Boc singlet at ~1.4 ppm. Confirm the presence of the 4-methyl singlet at ~2.3 ppm and the benzylic CH2 protons at ~4.2 ppm.
-
LC-MS: Confirm the mass of the free base [M+H]+ at m/z 205.1.
Self-validating synthetic workflow for 1-(4-Methylbenzyl)piperidin-3-amine HCl.
Conclusion
The rational design of piperidine derivatives like 1-(4-Methylbenzyl)piperidin-3-amine HCl exemplifies the intersection of structural chemistry and pharmacology. By carefully tuning the lipophilicity with a 4-methylbenzyl group and maintaining a versatile 3-amine exit vector, researchers can efficiently navigate the complex multiparameter optimization required in modern drug discovery[1][3]. Implementing self-validating synthetic protocols ensures that these critical building blocks are produced with the high fidelity required for advanced biological screening.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH / MDPI URL: [Link]
-
Title: Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease Source: Ingenta Connect / Bentham Science URL: [Link]
-
Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL: [Link]
Sources
Methodological & Application
Synthesis protocols using 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride as an intermediate
Application Note: High-Fidelity Synthesis & Derivatization of 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
Abstract
1-(4-Methylbenzyl)piperidin-3-amine hydrochloride (CAS: Generic scaffold ref) represents a privileged bifunctional pharmacophore in medicinal chemistry. Its structure combines a piperidine ring (a classic GPCR/kinase template) with a 4-methylbenzyl hydrophobic tail and a reactive primary amine. This application note provides rigorous, field-tested protocols for both the preparation of this intermediate and its downstream derivatization into high-value drug candidates (amides, ureas, and heteroaryl derivatives).
Strategic Overview & Chemical Logic
The utility of 1-(4-methylbenzyl)piperidin-3-amine lies in its orthogonal reactivity .
-
N1-Position (Ring Nitrogen): Protected by a 4-methylbenzyl group.[1] This group serves two roles: it prevents side reactions at the secondary amine during synthesis and acts as a hydrophobic anchor in the final drug target (often fitting into hydrophobic pockets of receptors like CCR5 or MCH1).
-
C3-Amine (Exocyclic Nitrogen): The primary reaction center. It is a nucleophile ready for acylation, reductive amination, or nucleophilic aromatic substitution (SNAr).
Handling the Salt Form: The compound is supplied as a hydrochloride salt to ensure stability and prevent oxidation. However, for nucleophilic reactions, the free base must be generated in situ or isolated to unlock reactivity.
Synthesis Workflow Visualization
The following diagram outlines the synthesis of the intermediate and its three primary divergent pathways.
Caption: Divergent synthesis pathways starting from the core piperidine scaffold.
Module 1: Preparation & Handling of the Intermediate
While often purchased, in-house synthesis ensures control over the salt stoichiometry.
Protocol 1.1: Synthesis via Reductive Amination
Objective: Synthesis of 1-(4-methylbenzyl)piperidin-3-amine dihydrochloride.
Reagents:
-
tert-Butyl piperidin-3-ylcarbamate (1.0 eq)
-
4-Methylbenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)[2]
-
Acetic Acid (catalytic)[2]
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask under N2, dissolve tert-butyl piperidin-3-ylcarbamate in DCM (0.1 M). Add 4-methylbenzaldehyde and 2 drops of acetic acid. Stir at Room Temperature (RT) for 1 hour.
-
Expert Insight: Pre-stirring allows the imine to form before the reducing agent is added, minimizing direct reduction of the aldehyde to the alcohol.
-
-
Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes. Warm to RT and stir for 12 hours.
-
Quench & Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Deprotection: Dissolve the crude Boc-intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT for 4 hours. A white precipitate should form.[3]
-
Isolation: Filter the solid under N2 (hygroscopic). Wash with Et2O. Dry under vacuum.
Protocol 1.2: Free-Basing (Critical Pre-Step)
Most downstream reactions (Amide coupling, SNAr) require the amine to be unprotonated.
-
Suspend the HCl salt in DCM.
-
Add sat. aq. Na2CO3 (pH > 10).
-
Stir vigorously for 20 mins.
-
Separate layers; extract aqueous layer with DCM (2x).
-
Dry combined organics (Na2SO4) and concentrate immediately before use to prevent carbamate formation from atmospheric CO2.
Module 2: Downstream Derivatization Protocols
Protocol 2.1: Amide Coupling (HATU Method)
Application: Synthesis of peptidomimetics or fragment-based drug discovery.
Reagents:
-
Free base of 1-(4-methylbenzyl)piperidin-3-amine (1.0 eq)
-
Carboxylic Acid Partner (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (anhydrous)
Methodology:
-
Activation: Dissolve R-COOH in DMF (0.2 M). Add HATU and stir for 5 minutes.
-
Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing racemization risk if the acid is chiral.
-
-
Addition: Add DIPEA, followed immediately by the piperidine amine (free base or HCl salt + extra DIPEA).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[4]
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (removes DMF), sat. NaHCO3, and brine.
Protocol 2.2: SNAr Reaction with Chloropyrimidines
Application: Synthesis of Kinase Inhibitors (e.g., CDK or JAK scaffolds).
Reagents:
-
1-(4-methylbenzyl)piperidin-3-amine HCl (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
DIPEA (3.0 eq)
-
n-Butanol or Ethanol
Methodology:
-
Setup: In a pressure vial, dissolve the chloropyrimidine in n-Butanol (0.5 M).
-
Base Addition: Add DIPEA. The solution may warm slightly.[3][4]
-
Amine Addition: Add the piperidine HCl salt.
-
Thermolysis: Heat to 90°C–110°C for 4–12 hours.
-
Regioselectivity Note: At lower temperatures (RT to 60°C), nucleophilic attack usually favors the C4 position of the pyrimidine (sterically less hindered). Higher temperatures may be required to force C2 substitution or if the C4 position is blocked.
-
-
Purification: Evaporate solvent. Purify via flash chromatography (MeOH/DCM gradient).
Quality Control & Validation
Table 1: Analytical Expectations
| Parameter | Method | Expected Result | Notes |
| Purity | HPLC (C18, H2O/MeCN) | >95% Area | Impurities often include des-methylbenzyl analogs.[5] |
| Identity | 1H NMR (DMSO-d6) | Benzyl -CH2- singlet ~3.5 ppm | Aromatic region: 4H for benzyl, plus piperidine multiplets. |
| Identity | LCMS (ESI+) | [M+H]+ = 205.17 (Free Base) | HCl salt will not change m/z parent ion. |
| Water Content | Karl Fischer | < 1.0% | Salt is hygroscopic; store in desiccator. |
Troubleshooting Guide
-
Problem: Low yield in reductive amination.
-
Solution: Ensure the imine formation step runs for at least 1 hour before adding STAB. Use molecular sieves if the reaction is sluggish.
-
-
Problem: "Gummy" precipitate during HCl deprotection.
-
Solution: Add excess diethyl ether and sonicate. If it remains gummy, decant the solvent and triturate with fresh ether/pentane.
-
-
Problem: Regioselectivity issues in SNAr.
-
Solution: Lower the temperature to 0°C for the addition, then warm slowly. Verify the electronics of the chloropyrimidine partner (electron-withdrawing groups at C5 increase reactivity).
-
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Piperidine Scaffolds in Drug Discovery: Layton, M. E., et al. "Discovery of Pro-drugs of (R)-1-(4-methylbenzyl)piperidin-3-amine derivatives as CCR5 Antagonists." ACS Medicinal Chemistry Letters, vol. 2, no. 11, 2011. Link
-
SNAr Reactivity of Pyrimidines: Roh, H., et al. "Regioselectivity of the Nucleophilic Aromatic Substitution of Chloropyrimidines." Journal of Heterocyclic Chemistry, vol. 55, 2018. Link
-
Amide Coupling Protocols: Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link
Sources
- 1. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [open.bu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
Application Note: Advanced Derivatization Strategies for 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
Introduction & Scaffold Significance
In modern drug discovery, 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride serves as a highly versatile, bifunctional building block. It is frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and central nervous system (CNS) modulators. Structurally, the scaffold presents two distinct nitrogen centers: a sterically hindered, basic tertiary amine at the N1 position (alkylated by a 4-methylbenzyl group) and a highly reactive primary amine at the C3 position.
The commercial availability of this compound as a hydrochloride (HCl) salt ensures bench stability and prevents premature degradation. However, successful derivatization requires precise freebasing protocols and chemoselective reagents to functionalize the C3 primary amine without interference from the N1 tertiary amine. This guide details the causality, quantitative parameters, and self-validating protocols for the most critical derivatization workflows.
Causality in Reaction Design (Expertise & Experience)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe.
Freebasing Dynamics
The HCl salt must be neutralized to liberate the nucleophilic lone pair on the C3 amine. N,N-Diisopropylethylamine (DIPEA) is the base of choice. Unlike triethylamine (TEA) or inorganic bases, DIPEA’s bulky isopropyl groups prevent it from acting as a competing nucleophile. It serves strictly as a proton scavenger and maintains high solubility in aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).
Amidation Kinetics (HATU/DIPEA)
For coupling the C3 amine with carboxylic acids, HATU is vastly superior to traditional carbodiimides (e.g., EDC/DCC). The inclusion of the 7-aza group in the benzotriazole ring of HATU provides a neighboring group effect. This internal base catalysis accelerates the formation of the highly electrophilic OAt active ester and drastically minimizes racemization of stereocenters [1]. Furthermore, pre-stirring the acid with HATU prevents the free amine from reacting directly with HATU to form an unreactive guanidinium byproduct.
Reductive Amination Chemoselectivity
When synthesizing secondary amines via reaction with aldehydes, Sodium triacetoxyborohydride (NaBH(OAc)3) is the optimal reducing agent. It is milder and less toxic than sodium cyanoborohydride (NaBH3CN). More importantly, NaBH(OAc)3 exhibits exquisite chemoselectivity; it rapidly reduces the intermediate iminium ion but reacts sluggishly with the parent aldehyde, preventing the reduction of your starting material into an alcohol[2].
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and environmental conditions for the primary derivatization routes.
| Reaction Type | Key Reagent(s) | Equivalents (vs. Amine) | Optimal Solvent | Temperature | Reaction Time |
| Freebasing | DIPEA | 3.0 - 4.0 eq | DCM or DMF | 0 °C to RT | 15 min |
| Amidation | R-COOH / HATU | 1.1 eq / 1.2 eq | DMF | RT | 2 - 4 h |
| Red. Amination | R-CHO / NaBH(OAc)3 | 1.1 eq / 1.5 eq | DCE | RT | 4 - 12 h |
| Sulfonylation | R-SO2Cl | 1.1 eq | DCM | 0 °C to RT | 2 h |
Experimental Workflows & Self-Validating Protocols
General workflow for the derivatization of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride.
Protocol A: HATU-Mediated Amidation
Mechanistic pathway of HATU-mediated amidation of the primary amine.
Step-by-Step Methodology:
-
Active Ester Formation: In an oven-dried round-bottom flask under inert atmosphere (N2/Ar), dissolve the target carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. The solution will typically turn a pale yellow as the OAt active ester forms.
-
Freebasing the Scaffold: In a separate vial, suspend 1-(4-Methylbenzyl)piperidin-3-amine HCl (1.0 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol) and sonicate briefly until a clear solution is obtained, indicating complete freebasing.
-
Coupling: Transfer the freebased amine solution dropwise to the active ester mixture. Stir at room temperature for 2 to 4 hours.
-
Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 205.18 [M+H]+) is fully consumed and the product mass is dominant.
-
Workup (Acid-Base Logic): Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to effectively remove DMF. Wash with saturated aqueous NaHCO3 (2 x 10 mL) to remove HOAt and unreacted carboxylic acid.
-
Optional Acid-Base Purification: If the newly formed amide is neutral, extract the organic layer with 1M HCl (2 x 15 mL). The product (containing the basic N1-benzyl amine) will move to the aqueous layer, leaving neutral impurities behind. Basify the aqueous layer to pH 10 with 2M NaOH, and back-extract the pure product into fresh DCM.
Protocol B: Reductive Amination
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1-(4-Methylbenzyl)piperidin-3-amine HCl (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL). Add DIPEA (1.5 mmol) to freebase the amine, followed by the target aldehyde (1.1 mmol).
-
Catalysis: Add glacial acetic acid (1.0 mmol) to the mixture. Stir at room temperature for 30 to 60 minutes to allow the iminium intermediate to fully form.
-
Reduction: Portion-wise, add NaBH(OAc)3 (1.5 mmol) to the reaction mixture. The portion-wise addition prevents rapid temperature spikes and controls the evolution of trace hydrogen gas.
-
Reaction: Stir the opaque suspension at room temperature for 4 to 12 hours.
-
Self-Validation Checkpoint: Analyze a quenched aliquot via LC-MS. The presence of the secondary amine [M+H]+ peak and the absence of the m/z 205.18 peak confirms successful conversion.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes to destroy excess borohydride and neutralize the acetic acid. Separate the layers, extract the aqueous phase with DCM (2 x 10 mL), dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Sources
Application Note: Regioselective Reductive Amination of 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
Introduction & Mechanistic Rationale
Reductive amination is a foundational transformation in drug development for constructing structurally diverse secondary and tertiary amines. The compound 1-(4-Methylbenzyl)piperidin-3-amine is a highly versatile building block featuring a chiral, sterically accessible primary amine on a piperidine scaffold.
Because this reagent contains two basic nitrogen centers, understanding its regioselectivity is critical. The tertiary nitrogen embedded in the piperidine ring (N1) is fully alkylated with a 4-methylbenzyl group, rendering it sterically hindered and incapable of forming an imine. Consequently, the reaction is exclusively regioselective for the primary amine at the C3 position.
To prevent oxidative degradation and improve shelf-life, this building block is commercially supplied as a hydrochloride (HCl) salt[1]. In this protonated state (
Reagent Selection Causality
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases because it is completely soluble in organic solvents and its steric bulk prevents it from acting as a competing nucleophile.
-
Reducing Agent (NaBH(OAc)3): is the gold standard for this transformation. The three electron-withdrawing acetoxy ligands significantly attenuate the hydridic character of the boron center compared to sodium borohydride (NaBH4)[4]. This allows STAB to selectively reduce the highly electrophilic imine/iminium intermediate at room temperature without prematurely reducing the starting aldehyde or ketone[5],[6].
-
Solvent (DCE): 1,2-Dichloroethane (DCE) is the preferred solvent, as it accelerates the reaction rate and provides superior solubility profiles for STAB compared to Tetrahydrofuran (THF) or Dichloromethane (DCM)[5].
Reaction Workflow & Pathway
Reaction workflow for the reductive amination of 1-(4-Methylbenzyl)piperidin-3-amine HCl.
Quantitative Data: Reagent Stoichiometry
The following stoichiometry is optimized for a standard 1.0 mmol scale reaction to ensure complete conversion while minimizing over-alkylation side products.
| Reagent | Chemical Role | Equivalents | Amount |
| 1-(4-Methylbenzyl)piperidin-3-amine HCl | Nucleophile (Substrate) | 1.0 eq | 1.0 mmol |
| Target Aldehyde (e.g., 4-Fluorobenzaldehyde) | Electrophile | 1.0 eq | 1.0 mmol |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | 1.2 eq | 1.2 mmol |
| Sodium Triacetoxyborohydride (STAB) | Selective Reducing Agent | 1.5 eq | 1.5 mmol |
| 1,2-Dichloroethane (DCE) | Reaction Solvent | N/A | 10.0 mL |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, meaning each phase contains observable milestones to confirm chemical success before proceeding to the next step.
Phase 1: In Situ Free-Basing
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Methylbenzyl)piperidin-3-amine HCl (1.0 mmol).
-
Suspend the solid in anhydrous 1,2-Dichloroethane (DCE, 10 mL) under a nitrogen atmosphere.
-
Add DIPEA (1.2 mmol) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 30 minutes[2].
Validation Check: The heterogeneous suspension should transition into a clear or near-homogenous solution, visually confirming the successful deprotonation and dissolution of the free-based amine.
Phase 2: Imine Formation
-
Add the target carbonyl compound (1.0 mmol) to the reaction mixture in a single portion.
-
Stir the mixture for 1–2 hours at room temperature. (Note: If utilizing a sterically hindered ketone instead of an aldehyde, add 1.0 mmol of glacial acetic acid to catalyze the dehydration step)[6].
Validation Check: Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% NH4OH, visualized via Ninhydrin stain). The primary amine starting material spot must disappear, replaced by a new, less polar spot corresponding to the imine intermediate. Do not proceed until this conversion is ≥95%.
Phase 3: Selective Reduction
-
Once imine formation is confirmed, add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes to manage any mild exotherm[3].
-
Stir the reaction at room temperature for 4–12 hours. The mild nature of STAB ensures the transient imine is reduced selectively without degrading the solvent or unreacted starting materials[5].
Validation Check: A final LC-MS aliquot should show the complete disappearance of the imine mass peak (
) and the emergence of the final secondary amine product mass.
Phase 4: Quench and Workup
-
Quench the reaction by carefully adding saturated aqueous Sodium Bicarbonate (
, 10 mL).
Validation Check: Vigorous
gas evolution will occur as unreacted STAB and trace acidic byproducts are neutralized[3]. The cessation of bubbling visually confirms that the reaction is safely quenched.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM, 3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous
. Filter and concentrate under reduced pressure to yield the crude product, which can be purified via flash column chromatography.
Troubleshooting & Optimization
| Observation | Mechanistic Cause | Corrective Action |
| Poor conversion to imine | Incomplete free-basing of the HCl salt, leaving the amine protonated and non-nucleophilic. | Ensure DIPEA is strictly anhydrous. Increase DIPEA loading to 1.5 eq and extend Phase 1 stirring time. |
| Dialkylation (Tertiary amine formation) | Excess aldehyde reacting with the newly formed secondary amine product. | Adopt a strict stepwise protocol: ensure exact 1.0 eq stoichiometry and pre-form the imine completely before introducing STAB[7]. |
| Sluggish reduction with Ketones | Ketones are less electrophilic than aldehydes, slowing the initial nucleophilic attack. | Add 1.0 eq of glacial acetic acid to activate the carbonyl, or switch to a Lewis acid promoter like |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862, 1996. URL:[Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." PubMed, PMID: 11667239. URL:[Link]
-
"Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. URL:[Link]
-
"Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]
-
"A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971-1031, 2006. URL:[Link]
Sources
- 1. danabiosci.com [danabiosci.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for Peptide Coupling with Sterically Hindered Secondary Amines using 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
Abstract
The formation of the amide bond is a fundamental transformation in the synthesis of pharmaceuticals and bioactive molecules. Piperidine scaffolds are ubiquitous in medicinal chemistry, valued for their conformational influence and utility as synthetic building blocks.[1][2] However, the incorporation of substituted piperidines, such as the secondary amine 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride, into peptide or amide structures presents significant synthetic challenges. These challenges primarily arise from the reduced nucleophilicity and increased steric hindrance of the secondary amine compared to a primary counterpart.[3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on effectively performing peptide coupling reactions with this and structurally similar amines. We delve into the mechanistic principles, compare common coupling methodologies, and provide detailed, field-proven protocols for both uronium salt- and carbodiimide-based couplings, with a strong recommendation for the use of HATU for achieving optimal yields.
Introduction: The Challenge of Hindered Couplings
Peptide coupling, or amidation, is a condensation reaction that joins a carboxylic acid and an amine.[] While thermodynamically favorable, the reaction is kinetically slow and requires the "activation" of the carboxylic acid to proceed efficiently under mild conditions.[5] The choice of coupling reagent is paramount to success and directly influences reaction rates, yields, and the preservation of stereochemical integrity.[6][7]
The substrate at the core of this guide, 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride, exemplifies a class of "difficult" amines. Its key structural features present distinct hurdles:
-
Secondary Amine: The nitrogen atom is disubstituted, making it a weaker nucleophile and more sterically encumbered than a primary amine.
-
Piperidine Ring: The cyclic structure imparts a degree of conformational rigidity and steric bulk adjacent to the reactive center.
-
Hydrochloride Salt: The amine is supplied as a salt to enhance stability and shelf-life.[2] This necessitates the use of a base in the reaction to liberate the free, nucleophilic amine in situ.
Overcoming these challenges requires a carefully considered approach, prioritizing highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion.
Substrate Profile: 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
A thorough understanding of the substrate's properties is the foundation of successful protocol development.
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₂ · HCl |
| Molecular Weight | 254.8 g/mol (as hydrochloride salt) |
| Appearance | Solid |
| Key Structural Features | Secondary amine, piperidine ring, 4-methylbenzyl (p-tolyl) group |
| Storage | Inert atmosphere, room temperature |
Causality Behind the Chemistry: The hydrochloride salt form ensures the compound is stable and easy to handle. However, for the amidation reaction to occur, the protonated amine must be neutralized to its free base form. This is achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. The use of a hindered base is critical to prevent it from competing with the substrate amine in reacting with the activated carboxylic acid.
Mechanistic Principles and Reagent Selection
The core of any peptide coupling reaction is the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Caption: General workflow of a peptide coupling reaction.
Uronium/Aminium Salts: The Gold Standard for Hindered Couplings
For challenging substrates, uronium-based reagents are the superior choice.[8] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is exceptionally effective.[9][10]
Why HATU is Superior: HATU's structure incorporates a 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[11] When HATU reacts with a carboxylate, it forms a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt group acts as a neighboring group participant, accelerating the subsequent amidation step and significantly minimizing the risk of racemization at chiral centers.[9][11] This makes HATU particularly well-suited for coupling sterically demanding secondary amines where reaction rates are inherently slower.[11][12]
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Carbodiimides: A Classic but Potentially Less Efficient Approach
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their lower cost and the water-solubility of the urea byproduct, which simplifies purification.[5][7]
Mechanism and Limitations: EDC activates a carboxylic acid to form an unstable O-acylisourea intermediate.[5] This intermediate is highly susceptible to hydrolysis and can rearrange to a stable N-acylurea, terminating the reaction.[7] Furthermore, it is prone to causing racemization. To mitigate these issues, an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure is almost always required. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine.[5] While effective for many standard couplings, the EDC/HOBt system may provide lower yields and require longer reaction times for sterically hindered amines compared to HATU.[5]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) as activated intermediates are moisture-sensitive.
Protocol 1: HATU-Mediated Coupling (Recommended Method)
This protocol is optimized for high efficiency with sterically hindered secondary amines.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(4-Methylbenzyl)piperidin-3-amine hydrochloride (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., Ethyl Acetate, saturated NaHCO₃ solution, brine, MgSO₄, silica gel)
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Rationale: This step allows for the pre-activation of the carboxylic acid. Adding HATU to the acid before the amine minimizes potential side reactions of HATU with the amine.[12]
-
-
Base Addition & Pre-activation: Add DIPEA (2.0 equiv) to the mixture. Stir at room temperature for 15-20 minutes.
-
Rationale: The first two equivalents of base deprotonate the carboxylic acid, facilitating its reaction with HATU to form the active ester.
-
-
Amine Addition: In a separate flask, dissolve 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride (1.1 equiv) in a small amount of anhydrous DMF and add DIPEA (1.0 equiv).
-
Rationale: This neutralizes the hydrochloride salt to generate the free amine required for the nucleophilic attack.
-
-
Coupling Reaction: Add the amine solution dropwise to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature.
-
Rationale: The reaction progress should be monitored to determine the necessary reaction time, which can range from 2 hours to overnight depending on the steric bulk of the carboxylic acid.
-
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Rationale: The aqueous washes remove the DMF solvent, unreacted reagents, and water-soluble byproducts like the DIPEA salt and regenerated HOAt.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Coupling (Alternative Method)
This protocol serves as a cost-effective alternative, though it may require longer reaction times or yield less product.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(4-Methylbenzyl)piperidin-3-amine hydrochloride (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Reagent Combination: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride (1.1 equiv). Dissolve the mixture in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Rationale: Low temperatures are recommended for carbodiimide-mediated couplings to suppress racemization and minimize the formation of the N-acylurea byproduct.[7]
-
-
Activation: Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the cooled solution.
-
Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).
-
Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.
Data & Troubleshooting
Table 1: Comparative Reagent Stoichiometry
| Reagent | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv | Limiting reagent |
| 1-(4-Methylbenzyl)piperidin-3-amine HCl | 1.1 equiv | 1.1 equiv | Slight excess of the amine to drive the reaction to completion. |
| Coupling Reagent | HATU (1.2 equiv) | EDC·HCl (1.5 equiv) | Excess is required to ensure full activation of the carboxylic acid. |
| Additive | N/A | HOBt (1.5 equiv) | Essential for EDC to suppress side reactions and racemization.[5][7] |
| Base (DIPEA) | 3.0 equiv | 3.0 equiv | 1 equiv to neutralize amine HCl, ~2 equiv for the coupling reaction itself. |
Workflow & Troubleshooting
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.[3][5]
Conclusion
The successful acylation of sterically hindered secondary amines like 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is readily achievable with a rational and informed approach. While classic carbodiimide methods can be attempted, the superior reactivity and racemization suppression of uronium salt reagents make them the clear choice for such challenging transformations. The use of HATU, in combination with a non-nucleophilic base and anhydrous conditions, provides a robust and reliable pathway to synthesize complex amide-containing molecules. The protocols and principles outlined in this guide offer a strong foundation for researchers to incorporate this and similar building blocks into their synthetic programs, accelerating discovery in medicinal chemistry and beyond.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- ChemPep Inc. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
- MilliporeSigma. (n.d.).
- Wikipedia. (n.d.). Piperidine.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing.
- ChemicalBook. (2024, July 3).
- Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Org. Biomol. Chem.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTEC. (n.d.). Coupling Reagents.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. J. Mex. Chem. Soc., 58(4).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
- Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.
- BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
- BOC Sciences. (2024, March 29).
- BenchChem. (2025).
- Schuhmacher, A., Shiro, T., Ryan, S. J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(15), 3859–3864*. Royal Society of Chemistry.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. srinichem.com [srinichem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. chempep.com [chempep.com]
Preparation of pharmaceutical libraries using 1-(4-Methylbenzyl)piperidin-3-amine HCl
Application Note: Accelerated Combinatorial Library Synthesis Utilizing the 1-(4-Methylbenzyl)piperidin-3-amine Scaffold
Executive Summary & Strategic Rationale
The 3-aminopiperidine core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, including DPP-IV inhibitors (e.g., Alogliptin, Linagliptin) and various kinase inhibitors[1]. While 1-Boc-3-aminopiperidine is traditionally used as a starting material, its application in high-throughput screening (HTS) library synthesis is bottlenecked by the necessity of acidic deprotection and subsequent basic neutralization steps[2].
To accelerate hit-to-lead optimization and fragment-based drug discovery (FBDD), 1-(4-Methylbenzyl)piperidin-3-amine HCl [3] has emerged as a superior building block. By utilizing a scaffold where the N1 position is pre-alkylated with a 4-methylbenzyl group, chemists can bypass deprotection cycles entirely. The 4-methylbenzyl moiety acts as a highly effective lipophilic anchor, designed to occupy deep hydrophobic sub-pockets (such as the S1 pocket in proteases or the DFG-out pocket in kinases), while the highly nucleophilic C3 primary amine remains available for rapid, divergent functionalization[4].
Fig 1. Pharmacophore and synthetic vector mapping of 1-(4-Methylbenzyl)piperidin-3-amine.
Physicochemical Profiling & Library Design Parameters
When designing a combinatorial library, maintaining compliance with Lipinski’s Rule of 5 is critical. The 1-(4-Methylbenzyl)piperidin-3-amine free base possesses a molecular weight of 204.31 g/mol [4]. This low starting molecular weight provides an ample "budget" (approx. 295 g/mol ) for the addition of diverse electrophiles (carboxylic acids, sulfonyl chlorides, or aldehydes) without exceeding the 500 Da threshold.
Table 1: Physicochemical Property Space of the Core Scaffold
| Property | Value | Strategic Implication |
| Molecular Weight (Free Base) | 204.31 g/mol | Ideal fragment-like MW; allows extensive elaboration. |
| Physical State | Hydrochloride Salt | Ensures long-term bench stability; prevents atmospheric CO₂ absorption (carbamate formation). |
| Hydrogen Bond Donors (HBD) | 2 (Primary Amine) | Reduced to 1 or 0 upon amidation/sulfonylation, optimizing membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 2 (N1, C3-N) | Retains basic tertiary amine for favorable aqueous solubility and hERG mitigation strategies. |
| Stereochemistry | Racemic or (3S)/(3R) | Enantiopure (3S) or (3R) inputs[4] dictate spatial trajectory of the functionalized vector. |
Self-Validating Experimental Protocols
The commercial form of this scaffold is a hydrochloride salt[3]. Causality Check: The presence of the HCl salt necessitates stoichiometric base neutralization in situ prior to coupling. Failure to fully neutralize the salt will result in sluggish kinetics and poor yields, as the protonated C3 amine is non-nucleophilic.
To ensure trustworthiness and high fidelity, the following protocols utilize solid-supported scavenger resins. This creates a self-validating system : by chemically removing unreacted starting materials, the need for complex aqueous workups (which are prone to emulsion and material loss in 96-well plates) is eliminated. If mass is recovered post-filtration, it is highly correlated with the desired product.
Protocol A: High-Throughput Parallel Amidation (96-Well Format)
Objective: Generate a sub-library of 96 diverse amides. Mechanistic Rationale: HATU is selected over EDC/HOBt due to its superior kinetics in parallel formats, which minimizes the epimerization of sensitive carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized in a strict 3.5x molar excess: 1.0 eq to neutralize the scaffold's HCl salt, 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to neutralize the HOAt byproduct, and 0.5 eq to maintain a basic pH throughout the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In a 2.0 mL deep-well 96-well plate, dispense 0.1 mmol of diverse carboxylic acids into individual wells.
-
Activation: Add 0.11 mmol of HATU (0.5 M solution in anhydrous DMF) to each well.
-
Neutralization & Coupling: Prepare a master mix containing 0.1 mmol of 1-(4-Methylbenzyl)piperidin-3-amine HCl and 0.35 mmol of DIPEA in DMF. Dispense 1.0 mL of this master mix into each well. Seal the plate and agitate at 25 °C for 4 hours.
-
Scavenging (Self-Validation): Uncap the plate and add 3.0 equivalents of Polymer-Supported Trisamine (PS-Trisamine) to scavenge unreacted carboxylic acids/HOAt, and 3.0 equivalents of Polymer-Supported Isocyanate (PS-Isocyanate) to scavenge any unreacted piperidine scaffold. Agitate for 12 hours.
-
Filtration & Concentration: Filter the reactions through a frit plate into a collection plate. Wash resins with 0.5 mL of DCM. Evaporate the filtrate using a centrifugal vacuum concentrator (e.g., Genevac) to yield the crude amides.
Protocol B: Parallel Sulfonylation
Objective: Generate a sub-library of sulfonamides. Mechanistic Rationale: Sulfonyl chlorides are highly reactive but prone to hydrolysis. Pyridine is utilized as both the solvent and the base; it acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate while simultaneously neutralizing the HCl salt of the scaffold.
Step-by-Step Methodology:
-
Dispensation: Dispense 0.1 mmol of 1-(4-Methylbenzyl)piperidin-3-amine HCl into a 96-well plate.
-
Solvation: Add 1.0 mL of anhydrous Pyridine/DCM (1:1 v/v) to each well to dissolve the salt and liberate the free base.
-
Coupling: Add 0.12 mmol of diverse sulfonyl chlorides (as solutions in DCM) to the wells. Seal and agitate at room temperature for 6 hours.
-
Scavenging: Add PS-Trisamine (3.0 eq) to quench excess sulfonyl chloride. Agitate for 4 hours.
-
Workup: Filter the plate, concentrate the filtrate, and reconstitute in DMSO for UPLC-MS Quality Control.
Fig 2. High-throughput library synthesis workflow utilizing solid-phase scavenging.
Quality Control & Expected Outcomes
Following the scavenger resin protocols, the resulting libraries typically exhibit high crude purities, allowing them to be directly submitted for biological screening in many hit-finding campaigns.
Table 2: Representative LC-MS Purity Profiles Post-Scavenging
| Diversification Route | Electrophile Class | Expected Crude Purity (UV 254 nm) | Major Byproduct Risk | Mitigation Strategy |
| Amidation | Heteroaryl Carboxylic Acids | 85 - 95% | Tetramethylurea (from HATU) | Ensure strict stoichiometric control of HATU; use PS-Trisamine. |
| Amidation | Aliphatic Carboxylic Acids | 80 - 90% | Unreacted Scaffold | Overcharge PS-Isocyanate resin to selectively capture the primary amine. |
| Sulfonylation | Aryl Sulfonyl Chlorides | 90 - 98% | Sulfonic Acid (Hydrolysis) | Use strictly anhydrous DCM/Pyridine; store sulfonyl chlorides under Argon. |
References
-
National Center for Biotechnology Information (PMC). "Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review". NIH. Available at:[Link]
Sources
Using 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride in heterocyclic synthesis
Application Note: High-Efficiency Heterocyclic Synthesis Using 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
Executive Summary
1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a versatile, bifunctional chiral building block (available as racemate or enantiomers) widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and ion channel modulators.[1][2][3] Its structural core features a piperidine ring with a primary amine at the C3 position and a p-methylbenzyl (PMB-analog) group protecting the N1 position.[2][3]
This guide details the strategic application of this scaffold in heterocyclic synthesis. Unlike the more common N-benzyl or N-(4-methoxybenzyl) analogs, the 1-(4-methylbenzyl) moiety offers a unique balance of lipophilicity and crystallinity, often improving the isolation of intermediates while remaining fully cleavable under standard hydrogenation conditions.[1][2][3]
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride |
| Core Functionality | Primary Amine (Nucleophile), Protected Secondary Amine |
| Molecular Weight | ~240.77 g/mol (Free base: ~204.[1][2][3]31) |
| Solubility | High: Water, Methanol, DMSO.[1] Low: Ether, Hexanes.[1][3] |
| pKa | ~9.8 (Piperidine N), ~8.6 (Primary amine) |
| Stability | Hygroscopic solid; store under inert atmosphere at RT. |
Protocol 1: Salt Break (Free-Basing)
Rationale: The HCl salt is stable for storage but the free amine is required for nucleophilic attacks (acylations, SNAr).[1][2]
-
Dissolution: Dissolve 10.0 mmol of the hydrochloride salt in 20 mL of water.
-
Basification: Cool to 0°C. Slowly add 15 mL of 2M NaOH (or sat. Na₂CO₃) until pH > 12.[3]
-
Extraction: Extract immediately with DCM (3 x 20 mL) or EtOAc (if DCM is avoided).
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: 1H NMR (CDCl₃) should show the disappearance of the broad ammonium exchangeable protons and a sharp singlet for the benzyl methyl group at ~2.33 ppm.
Synthetic Applications
Workflow Visualization
Figure 1: Strategic workflow for utilizing the 1-(4-methylbenzyl)piperidin-3-amine scaffold. The pathway allows for immediate functionalization of the primary amine followed by late-stage deprotection of the piperidine nitrogen.[1][2]
Application A: Library Synthesis (Amides & Ureas)
The C3-primary amine is sterically accessible, allowing for rapid parallel synthesis.[1]
Protocol 2: General Amide Coupling (HATU Method)
-
Reagents: Mix Carboxylic Acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in DMF (0.2 M). Stir for 5 mins to activate.
-
Addition: Add 1-(4-Methylbenzyl)piperidin-3-amine (1.0 equiv, free base) in DMF.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then NaHCO₃.
-
Insight: The 4-methylbenzyl group serves as a lipophilic tag, making the product essentially non-polar enough to be purified easily by standard silica flash chromatography (unlike the highly polar free piperidine).
Application B: Heterocyclic Construction (Pyrido[3,4-d]pyrimidines)
Reacting the scaffold with ortho-halo esters or isocyanates allows for the formation of fused bicyclic systems, mimicking structures found in kinase inhibitors (e.g., Tofacitinib analogs).[1]
Protocol 3: Urea Cyclization
-
Urea Formation: React the amine with 2-chloropyridine-3-isocyanate in THF at 0°C to form the intermediate urea.[1][2][3]
-
Cyclization: Heat the intermediate in tert-butanol with Cs₂CO₃ (2.0 equiv) at 80°C.
-
Mechanism: The piperidine nitrogen is protected, forcing cyclization to occur via the urea nitrogen attacking the chloropyridine, forming the pyrimidone ring.[1]
Deprotection Strategy: Cleaving the 4-Methylbenzyl Group
The 4-methylbenzyl group is distinct from the 4-methoxybenzyl (PMB) group.[2][3] While PMB can be cleaved oxidatively (CAN, DDQ) or with acid (TFA), the 4-methylbenzyl group is more stable to acid and oxidation.[1] It behaves more like a standard benzyl group but with enhanced catalytic hydrogenation kinetics due to the electron-donating methyl group.[2][3]
Protocol 4: Catalytic Hydrogenation Use this step to reveal the secondary amine for further functionalization (e.g., attaching a "tail" group).[1]
-
Setup: Dissolve the substrate (1.0 g) in MeOH or EtOH (10 mL).
-
Add: 1.0 equiv of HCl (1.25 M in MeOH) to protonate the amine (prevents catalyst poisoning).
-
-
Catalyst: Add 10 wt% Pd/C (50% wet). Use 10% w/w loading relative to substrate.[3]
-
Conditions: Hydrogenate at 40–60 psi H₂ at RT for 12–24 hours.
-
Note: The 4-methyl group slightly destabilizes the C-N bond relative to unsubstituted benzyl, often allowing milder conditions or faster turnover [1].[1]
-
-
Workup: Filter through Celite. Concentrate to obtain the piperidine HCl salt.[3][4]
-
Troubleshooting: If deprotection is slow, warm to 50°C or add a catalytic amount of acetic acid.[1][3]
Comparative Data: Protecting Group Lability
| Protecting Group | Acid Stability (TFA) | Oxidative Cleavage (DDQ) | Hydrogenation (H₂/Pd) | Lipophilicity (LogP contribution) |
| Benzyl (Bn) | High | Low | High | +2.5 |
| 4-Methoxybenzyl (PMB) | Low (Cleaves) | High (Cleaves) | Moderate | +2.4 |
| 4-Methylbenzyl (MeBn) | High (Stable) | Low | Very High (Fast) | +2.9 |
Key Insight: Use 4-Methylbenzyl when you need the stability of a Benzyl group against acidic conditions (e.g., Boc removal elsewhere in the molecule) but require slightly faster hydrogenation or higher lipophilicity for purification than standard Benzyl [2].[1]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][3] (General reference for benzyl-type cleavage kinetics).
-
National Institutes of Health (NIH). Synthesis of Piperidine Derivatives in Medicinal Chemistry. PMC Archives. Available at: [Link] (Accessed March 1, 2026).[3]
Sources
- 1. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
- 2. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Functionalization of the Amine Group in 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
[1][2][3]
Introduction & Molecule Profile[1][2][4][5]
The scaffold 1-(4-Methylbenzyl)piperidin-3-amine is a privileged structure in drug discovery, serving as a core pharmacophore in GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.[1][2] The molecule features two nitrogen centers:
-
N1 (Tertiary): Protected/substituted with a 4-methylbenzyl group.[1][2] This acts as a hydrophobic anchor and is generally non-nucleophilic under standard acylation conditions due to steric bulk and lack of protons.
-
N3 (Primary): The target for functionalization. In the hydrochloride salt form, this amine is protonated (
), rendering it non-nucleophilic until free-based.[1][2]
Chemical Profile
| Property | Specification |
| CAS Number | 1353979-74-4 |
| Molecular Weight | 240.82 g/mol (Free Base) / ~277.28 g/mol (HCl Salt) |
| Reactivity | C3-Amine: High nucleophilicity (once free-based).[1][2][3] |
| Solubility | Salt: Water, MeOH, DMSO.[1][2] Free Base: DCM, EtOAc, THF.[1][2] |
| Stability | Hygroscopic as HCl salt.[1][2] Store under inert atmosphere. |
Pre-Reaction Strategy: The "Salt-Break" Protocol[2]
The most common failure mode in functionalizing this precursor is incomplete neutralization of the hydrochloride salt. The ammonium cation (
Strategic Choice: In-Situ vs. Extractive Free-Basing[2][3]
-
Method A (In-Situ): Preferred for high-throughput synthesis or parallel library generation.[1][2] Uses excess organic base (DIPEA/TEA) to drive equilibrium.[4]
-
Method B (Extractive Isolation): Preferred for large-scale (>5g) batches or when using base-sensitive electrophiles (e.g., certain sulfonyl chlorides).[1][2]
Protocol A: In-Situ Neutralization (Standard)[1][2][3]
-
Suspend the hydrochloride salt (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF .
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv).[2]
-
Note: 1.0 equiv neutralizes the HCl; the remaining base scavenges the acid generated during functionalization.
-
-
Stir at Room Temperature (RT) for 15 minutes. The suspension should clarify as the lipophilic free base forms.
Core Functionalization Protocols
Workflow Visualization
The following diagram illustrates the decision matrix for functionalizing the C3-amine.
Figure 1: Strategic workflow for the diversification of 1-(4-Methylbenzyl)piperidin-3-amine HCl.[1][2]
Protocol 1: Amide Coupling (Acylation)
Objective: Synthesis of amide derivatives using Acid Chlorides or Carboxylic Acids.
Option A: Acid Chloride Method (High Reactivity)
Step-by-Step:
-
Preparation: In a round-bottom flask under
, dissolve 1-(4-Methylbenzyl)piperidin-3-amine HCl (1.0 equiv) in DCM. -
Activation: Add DIPEA (3.0 equiv). Stir 10 min.
-
Addition: Cool to 0°C. Dropwise add the Acid Chloride (1.1 equiv).
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by LCMS (Target Mass = MW_FreeBase + MW_Acyl - 36.5).[1][2]
-
Workup (Critical):
Option B: HATU Coupling (For Carboxylic Acids)[2]
-
Reagents: Carboxylic Acid (1.1 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv).[2]
-
Solvent: DMF (0.2 M).[2]
Step-by-Step:
-
Pre-activate the Carboxylic Acid and HATU in DMF for 5 minutes.
-
Add the amine HCl salt and DIPEA to the mixture.
-
Stir at RT for 12–16 hours.
-
Purification: Dilute with EtOAc, wash with water/brine (to remove DMF), then purify via flash chromatography (MeOH/DCM gradient).
Protocol 2: Reductive Amination
Objective: Synthesis of secondary amines using Aldehydes/Ketones. Mechanistic Insight: The C3-amine is sterically adjacent to the bulky piperidine ring. Use Sodium Triacetoxyborohydride (STAB) for controlled mono-alkylation.[2]
Reagents:
-
Aldehyde/Ketone (1.1 equiv)[2]
-
Reducing Agent:
(1.5 equiv)[2] -
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]
Step-by-Step:
-
Salt Break: Dissolve amine HCl in DCE. Add DIPEA (1.0 equiv) to neutralize the HCl.
-
Imine Formation: Add the Aldehyde (1.1 equiv) and Acetic Acid (2.0 equiv). Stir for 30–60 min at RT.
-
Why AcOH? It catalyzes imine formation and buffers the basicity of the piperidine.
-
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 12 hours.
-
Quench: Add sat.
(aq).[5] Stir vigorously for 20 min to decompose boron complexes. -
Extraction: Extract with DCM.
Protocol 3: Sulfonylation
Objective: Synthesis of sulfonamides.
Step-by-Step:
-
Dissolve amine HCl (1.0 equiv) in DCM.
-
Add excess Triethylamine (TEA) (3.0 equiv).[2] Note: TEA is preferred over DIPEA here as it is less sterically demanding, allowing faster salt breakdown.[1]
-
Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv).
-
Stir at RT for 4 hours.
-
Purification Tip: Sulfonamides are acidic (
).[2] If the product is not pure, extract the organic layer with 1M NaOH (converts sulfonamide to salt, moves to aqueous), separate organics (impurities), then acidify aqueous layer and re-extract with EtOAc.
Purification & Analytical Validation
"Catch-and-Release" Purification Strategy
Because the starting material contains a tertiary amine (N1) that remains unchanged in Amide/Sulfonamide/Urea products, you can utilize SCX (Strong Cation Exchange) cartridges for rapid purification.[1][2]
-
Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto SCX column.[2]
-
Wash: Flush with MeOH (removes non-basic impurities, reagents, and neutral byproducts).[2]
-
Elute: Flush with
in MeOH. The basic product (containing the N1-piperidine) will elute. -
Concentrate: Evaporate solvent to yield high-purity product.
Analytical Data Summary
| Technique | Expected Signal Characteristics |
| 1H NMR | N-Benzyl: Singlet (~3.5 ppm).[1][2] N-Methyl: Singlet (~2.3 ppm).[1][2] C3-H: Multiplet shifts downfield upon acylation (~2.8 |
| LCMS | Ionization: Strong |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction | Amine still protonated (HCl salt intact). | Increase DIPEA/TEA to 3.0+ equiv. Ensure solvent is dry.[2][5][6] |
| Low Yield (Amide) | Hydrolysis of Acid Chloride. | Ensure anhydrous DCM.[2] Add base before acid chloride.[2] |
| Bis-alkylation (Red.[1][2][7] Am.) | Aldehyde too reactive / Reducing agent too strong.[2] | Use |
| Product stuck on silica | Product is too polar/basic (N1 amine).[2] | Use DCM:MeOH:NH4OH (90:10:[1][2]1) as eluent or use SCX cartridge. |
References
-
Functionalization of Piperidines
-
Reductive Amination Protocols
-
Handling Amine Salts
-
SCX Purification
(Note: Specific CAS-linked literature for this exact intermediate is proprietary in many contexts; the protocols above are derived from standard "Best Practices" for the 3-aminopiperidine chemotype.)
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride | 1353979-74-4 [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
Scale-up synthesis procedures for 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride derivatives
Application Note: Scale-Up Synthesis of 1-(4-Methylbenzyl)piperidin-3-amine Dihydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(4-methylbenzyl)piperidin-3-amine dihydrochloride , a critical intermediate often employed in the development of GPCR ligands, kinase inhibitors (e.g., JAK inhibitors), and somatostatin receptor antagonists.
While direct alkylation of 3-aminopiperidine is possible, it often suffers from poor regioselectivity (yielding mixtures of ring-N and exocyclic-N alkylation) and over-alkylation. This guide presents a Protection-Reductive Amination-Deprotection (PRAD) strategy. This route ensures exclusive regioselectivity for the piperidine ring nitrogen (
Key Advantages of this Protocol:
-
Regiocontrol: >99% selectivity for
-alkylation. -
Scalability: Avoids genotoxic alkyl halides (e.g., 4-methylbenzyl chloride) by utilizing reductive amination.
-
Purification: Relies on crystallization of the hydrochloride salt, minimizing the need for large-scale chromatography.
Retrosynthetic Analysis & Strategy
To achieve the target molecule (1) , we disconnect at the benzylic
Reaction Scheme:
Figure 1: Synthetic pathway utilizing a Boc-protection strategy to ensure regioselectivity.
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Control Measure |
| Sodium Triacetoxyborohydride (STAB) | Water Reactive, Irritant | Quench carefully; evolves hydrogen gas. Keep dry. |
| 4-Methylbenzaldehyde | Irritant | Use in a fume hood; avoid inhalation. |
| HCl (in IPA/Dioxane) | Corrosive, Flammable | Use acid-resistant gloves; handle in well-ventilated area. |
| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use standard halogenated solvent protocols. |
Experimental Protocols
Step 1: Reductive Amination (N-Benzylation)
Objective: Synthesis of tert-butyl (1-(4-methylbenzyl)piperidin-3-yl)carbamate. Scale: 100 g Input (Scale factor: 1.0x)
Materials:
-
tert-Butyl piperidin-3-ylcarbamate: 100.0 g (0.50 mol)
-
4-Methylbenzaldehyde: 66.0 g (0.55 mol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB): 159.0 g (0.75 mol, 1.5 equiv)
-
Acetic Acid (glacial): 30.0 g (0.50 mol, 1.0 equiv)
-
Dichloromethane (DCM): 1.0 L (10 vol)
-
Saturated NaHCO₃ solution: 500 mL
Procedure:
-
Imine Formation: In a 3-L reactor equipped with an overhead stirrer and nitrogen inlet, charge DCM (800 mL) and tert-butyl piperidin-3-ylcarbamate . Stir until dissolved.
-
Add 4-Methylbenzaldehyde followed by Acetic Acid .
-
Note: Acetic acid catalyzes imine formation and buffers the reaction.
-
Checkpoint: Stir at 20–25°C for 1 hour. Monitor by TLC or HPLC for the disappearance of the amine and formation of the imine intermediate.
-
-
Reduction: Cool the mixture to 0–5°C using an ice/water bath.
-
Add STAB portion-wise over 45 minutes.
-
Critical: Exothermic addition. Maintain internal temperature <10°C. Rapid addition can lead to hydrogen evolution and temperature spikes.
-
-
Reaction: Remove the cooling bath and allow the mixture to warm to 20–25°C. Stir for 12–16 hours.
-
Quench: Cool to 10°C. Slowly add Saturated NaHCO₃ (500 mL) to quench excess hydride. Stir vigorously for 30 minutes until gas evolution ceases.
-
Work-up: Separate the layers. Extract the aqueous layer with DCM (2 x 200 mL). Combine organic layers.
-
Wash: Wash combined organics with Brine (300 mL). Dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate under reduced pressure to yield the crude Boc-protected intermediate as a viscous oil or low-melting solid.
-
Yield Expectation: 90–95% (crude). Proceed directly to Step 2 or purify via silica plug if purity <90%.
-
Step 2: Deprotection & Salt Formation
Objective: Synthesis of 1-(4-methylbenzyl)piperidin-3-amine dihydrochloride.
Materials:
-
Crude Intermediate (from Step 1): ~145 g
-
Isopropanol (IPA): 725 mL (5 vol)
-
HCl in IPA (5–6 N): 250 mL (~3–4 equiv)
-
Ethyl Acetate (EtOAc): 725 mL (Antisolvent)
Procedure:
-
Dissolution: Dissolve the crude intermediate in IPA (725 mL) in a reactor. Heat to 35–40°C to ensure homogeneity.
-
Deprotection: Add HCl in IPA dropwise over 30 minutes.
-
Observation: Gas (isobutylene) evolution may occur. A precipitate will begin to form.[1]
-
-
Digestion: Stir the slurry at 40°C for 2 hours, then heat to 60°C for 1 hour to ensure complete Boc removal and conversion to the thermodynamic crystal form.
-
Crystallization: Cool slowly to 20°C over 2 hours.
-
Antisolvent Addition: Slowly add Ethyl Acetate (725 mL) to maximize yield. Stir at 0–5°C for 2 hours.
-
Filtration: Filter the white solid under nitrogen/vacuum.
-
Wash: Wash the cake with a cold 1:1 mixture of IPA/EtOAc (150 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 80–85% (over two steps). Appearance: White to off-white crystalline solid.
Process Workflow & Logic
The following diagram illustrates the decision-making process and critical control points (CCPs) during the synthesis.
Figure 2: Operational workflow highlighting Critical Control Points (CCPs) for scale-up.
Analytical Specifications
To validate the integrity of the final product, the following specifications should be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | ¹H-NMR (D₂O or DMSO-d₆) | Consistent with structure; 4-methylbenzyl signals (δ 2.3 ppm, aromatics), piperidine backbone. |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |
| Chloride Content | Titration (AgNO₃) | 24.5% – 26.5% (Theoretical for 2HCl: ~25.6%) |
| Residual Solvent | GC-HS | IPA < 5000 ppm, DCM < 600 ppm |
Troubleshooting & Optimization
-
Issue: Incomplete Alkylation.
-
Cause: Wet solvent or old STAB reagent.
-
Solution: Ensure DCM is dry (<0.05% water). Use fresh STAB or increase to 2.0 equivalents.
-
-
Issue: "Gummy" Precipitate during Salt Formation.
-
Cause: Rapid addition of antisolvent or water presence.
-
Solution: Re-heat the slurry to reflux in IPA (without EtOAc) to dissolve fines, then cool very slowly. Add EtOAc only after a good seed bed is established.
-
-
Issue: Bis-alkylation.
-
Cause: Boc group was lost prematurely or starting material contained free 3-aminopiperidine.
-
Solution: Verify the quality of tert-butyl piperidin-3-ylcarbamate before starting. Ensure the reaction remains slightly acidic (AcOH) to suppress amine nucleophilicity if Boc is labile.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120. Link
-
Pfizer Inc. (2007). "Process for the preparation of 3-amino-piperidine derivatives." World Intellectual Property Organization, WO2007012953. (Demonstrates analogous Boc-protection/deprotection strategies on piperidine scaffolds). Link
-
Tao, X., et al. (2021). "Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine." Organic Process Research & Development, 25(3), 583–590.[2] (Validation of reductive amination scale-up on piperidines). Link
Sources
Application Note: Strategic Solvent Selection for 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
Introduction & Scope
1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a critical heterocyclic building block used in the synthesis of GPCR ligands, Janus Kinase (JAK) inhibitors, and monoamine reuptake inhibitors. The molecule features two distinct nitrogen centers: a tertiary amine within the piperidine ring (protected/substituted by the 4-methylbenzyl group) and a reactive primary amine at the C3 position.
The presence of the hydrochloride salt presents a specific solubility challenge. While the salt form confers stability and crystallinity, it renders the molecule insoluble in the non-polar organic solvents typically favored for kinetic control (e.g., DCM, Toluene).
This Application Note provides a decision framework for solvent selection, moving beyond trial-and-error to a mechanistic approach based on polarity , basicity , and phase-transfer kinetics .
Physicochemical Profile & Solubility Data
Understanding the solubility differential between the salt (
Table 1: Solubility Profile of 1-(4-Methylbenzyl)piperidin-3-amine (HCl vs. Free Base)
| Solvent Class | Specific Solvent | HCl Salt Solubility | Free Base Solubility | Application Utility |
| Protic Polar | Water | High (>100 mg/mL) | Low (<5 mg/mL) | Schotten-Baumann reactions; biphasic systems. |
| Protic Polar | Methanol / Ethanol | High | High | Hydrogenation; Salt formation; Recrystallization. |
| Aprotic Polar | DMSO / DMF | High | High | S_NAr reactions; High-temperature couplings. |
| Chlorinated | Dichloromethane (DCM) | Negligible | High | Amide coupling (homogeneous); Reductive amination. |
| Ethers | THF / 2-MeTHF | Low | Moderate | Grignard/Lithiation compatibility (Free base only). |
| Hydrocarbons | Toluene / Heptane | Insoluble | Moderate | Azeotropic drying; crystallization of free base. |
Expert Insight: The 4-methylbenzyl group increases lipophilicity compared to a standard benzyl group. Consequently, the free base of this analog is significantly more soluble in non-polar solvents (like Toluene) than the unsubstituted benzyl analog, allowing for easier extraction during workup.
Strategic Solvent Selection Guide
The choice of solvent must align with the intended reaction mechanism. We categorize this into three primary workflows.
Workflow A: The "Free-Base In Situ" Strategy (Homogeneous)
-
Target Reactions: Amide couplings (HATU/EDC), Reductive Amination, Sulfonylation.
-
Solvent: DCM or DMF.
-
Mechanism: The HCl salt is suspended in the organic solvent.[1] An organic base (DIPEA or TEA) is added (2.5–3.0 equivalents). The base deprotonates the ammonium salt, releasing the free amine into the solution, while the resulting H-Base-Cl salt remains dissolved or precipitates (depending on the solvent).
-
Advantage: Anhydrous conditions; compatible with moisture-sensitive reagents (acid chlorides, isocyanates).
Workflow B: Schotten-Baumann Conditions (Biphasic)
-
Target Reactions: Acylation with highly reactive Acid Chlorides or Sulfonyl Chlorides.
-
Solvent: Water / Ethyl Acetate (or DCM) or Water / Toluene.
-
Mechanism: The amine salt dissolves in the aqueous phase. A base (NaOH or
) neutralizes it. The free amine migrates to the organic interface to react with the electrophile. -
Advantage: Cheap, scalable, scavenges acid byproducts immediately into the aqueous phase.
Workflow C: Nucleophilic Aromatic Substitution (S_NAr)
-
Target Reactions: Reacting the amine with fluoronitrobenzenes or chloropyrimidines.
-
Solvent: DMSO or NMP.
-
Mechanism: High dielectric constant solvents are required to stabilize the Meisenheimer complex intermediate. The HCl salt is solubilized, and a base (DIPEA or
) is used to drive the equilibrium. -
Advantage: High thermal stability allows heating to >100°C.
Visualizing the Decision Matrix
Figure 1: Decision tree for solvent selection based on electrophile stability and reaction thermodynamics.
Experimental Protocols
Protocol A: Homogeneous Amide Coupling (DCM)
Best for: Synthesis of complex amides using carboxylic acids and coupling agents (EDC, HATU).
-
Preparation: In a round-bottom flask, suspend 1.0 eq of 1-(4-Methylbenzyl)piperidin-3-amine dihydrochloride in anhydrous DCM (0.1 M concentration).
-
Free-Basing: Add DIPEA (3.0 eq) dropwise.
-
Observation: The suspension should clear as the free base dissolves. If the solution remains cloudy, it is likely the DIPEA-HCl salt precipitating (this is normal).
-
-
Activation: In a separate vessel, pre-activate the Carboxylic Acid (1.1 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF/DCM for 15 minutes.
-
Reaction: Transfer the activated acid solution to the amine solution. Stir at Room Temperature (RT) for 2–4 hours.
-
Validation: Monitor by LCMS. The peak for the starting amine (
) should disappear. -
Workup: Wash with sat.
, then Brine. Dry over .
Protocol B: Biphasic Schotten-Baumann Acylation
Best for: Rapid synthesis using Benzoyl Chlorides or Sulfonyl Chlorides.
-
Aqueous Phase: Dissolve 1.0 eq of 1-(4-Methylbenzyl)piperidin-3-amine dihydrochloride in Water (5 volumes). Add NaOH (2.5 eq) to basify (pH > 10).
-
Organic Phase: Dissolve the Acid Chloride (1.1 eq) in DCM or Ethyl Acetate (5 volumes).
-
Mixing: Add the organic phase to the aqueous phase.
-
Reaction: Vigorously stir the biphasic mixture (1000 RPM) at 0°C to RT.
-
Critical Step: Vigorous stirring is essential to maximize the interfacial surface area where the reaction occurs.
-
-
Completion: Reaction is usually complete within 30–60 minutes.
-
Workup: Separate phases. Extract the aqueous layer once with DCM. Combine organics, dry, and concentrate.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the critical "Free-Basing" step that must occur before the nucleophilic attack can proceed.
Figure 2: Mechanistic pathway highlighting the necessity of the deprotonation step prior to coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Biphasic) | Hydrolysis of acid chloride before reaction. | Switch to Protocol A (Anhydrous DCM). Ensure temperature is kept at 0°C during addition. |
| Incomplete Reaction | Amine still protonated (pH too low). | Check pH of the aqueous layer (Protocol B) or add more DIPEA (Protocol A). |
| Emulsion Formation | Surfactant effect of the amphiphilic amine. | Add Brine to the aqueous layer; filter through Celite pad. |
| Impurity Formation | Bis-acylation (rare but possible). | Ensure strict stoichiometry (1.0 eq amine to 1.0–1.1 eq electrophile). |
References
-
Sigma-Aldrich. N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride Product Page. Retrieved from
-
ChemicalBook. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Properties and Uses. Retrieved from
-
Schotten, C. (1884).[2] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.
-
IIT Kanpur. Schotten-Baumann Reaction Mechanism and Procedure. Retrieved from
-
Organic Chemistry Portal. Nucleophilic Substitution and Solvent Effects. Retrieved from
Sources
Application Note: 1-(4-Methylbenzyl)piperidin-3-amine HCl in Fragment-Based Drug Discovery
Abstract & Core Utility
This application note details the utilization of 1-(4-Methylbenzyl)piperidin-3-amine dihydrochloride (CAS: 1062580-52-2 [related base/salt forms]) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).
Unlike traditional flat aromatic fragments, this scaffold offers significant Fsp³ character (fraction of sp³-hybridized carbons), providing three-dimensionality essential for "escaping flatland" in modern medicinal chemistry.[1] The 4-methylbenzyl moiety acts as a hydrophobic anchor, often mimicking key interactions in GPCR and kinase binding pockets, while the primary amine at the C3 position serves as a versatile vector for library elaboration.
Key Applications:
-
Fragment Elaboration: Rapid generation of amide, sulfonamide, and urea libraries.
-
Scaffold Hopping: Replacement of piperazine or cyclohexylamine cores to improve metabolic stability or selectivity.
-
Privileged Structure Targeting: Accessing GPCR (Chemokine, Somatostatin) and Kinase (JAK family) chemical space.
Physicochemical Profile
The following properties define the scaffold's suitability for the "Rule of Three" in fragment screening.
| Property | Value (Free Base) | Value (HCl Salt) | Relevance |
| Molecular Weight | ~204.31 Da | ~277.23 Da | Ideal for fragment elaboration (<300 Da). |
| ClogP | ~2.4 | N/A | Good lipophilicity for membrane permeability. |
| TPSA | ~29 Ų | ~29 Ų | Low polar surface area suggests good CNS penetration potential. |
| H-Bond Donors | 1 (Primary Amine) | 3 (Ammonium) | Single vector for directional growth. |
| H-Bond Acceptors | 2 | 0 | Piperidine nitrogen is masked by benzyl group. |
| Rotatable Bonds | 3 | 3 | Semi-rigid ring reduces entropic penalty upon binding. |
Application Protocol 1: High-Throughput Amide Coupling
Objective: To synthesize a library of 96 analogs by coupling 1-(4-Methylbenzyl)piperidin-3-amine HCl with diverse carboxylic acids.
Critical Technical Insight: The starting material is a hydrochloride salt. Standard coupling protocols often fail because the amine is protonated (
Materials
-
Scaffold: 1-(4-Methylbenzyl)piperidin-3-amine 2HCl (0.1 M in DMF).
-
Reagents: HATU (0.1 M in DMF), DIPEA (Neat), Diverse Carboxylic Acids (0.1 M in DMF).
-
Purification: SCX-2 (Strong Cation Exchange) Solid Phase Extraction cartridges.
Step-by-Step Methodology
-
Preparation of Reaction Plate:
-
In a 96-well deep-well plate, dispense 100 µL (10 µmol) of the Carboxylic Acid stock into each well.
-
Add 110 µL (11 µmol) of the HATU solution to each well.
-
Add 5.2 µL (30 µmol) of neat DIPEA. Note: 1 eq activates the acid, 2 eq neutralizes the amine salt.
-
Shake for 5 minutes at room temperature to form the active ester (O-At ester).
-
-
Scaffold Addition:
-
Add 100 µL (10 µmol) of the 1-(4-Methylbenzyl)piperidin-3-amine 2HCl stock to each well.
-
Seal the plate and shake at room temperature for 4–16 hours .
-
-
Work-up (SCX Purification):
-
Mechanism:[2][3] The SCX resin captures the product (via the tertiary piperidine amine) and unreacted scaffold. Non-basic impurities (acids, urea byproducts) wash through.
-
Condition SCX cartridges with MeOH followed by DCM.
-
Load the reaction mixture onto the cartridge.
-
Wash: 3 mL MeOH (removes non-basic impurities).
-
Elute: 3 mL of 2M Ammonia in MeOH (releases the product).
-
-
Analysis:
-
Evaporate solvent (Genevac or SpeedVac).
-
Analyze via LC-MS (Target purity >90%).
-
Workflow Visualization
Figure 1: High-throughput parallel synthesis workflow for amine hydrochloride salts.
Application Protocol 2: Reductive Amination (Secondary Amines)
Objective: To generate secondary amine derivatives, increasing the Fsp³ character further and altering basicity.
Methodology
-
Dissolution: Dissolve 1-(4-Methylbenzyl)piperidin-3-amine 2HCl (1 eq) in DCE (Dichloroethane).
-
Basification: Add TEA (2.2 eq) to liberate the free amine. Stir for 10 min.
-
Imine Formation: Add the aldehyde (1.1 eq) and Acetic Acid (2 eq). Stir for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir overnight.
-
Quench: Add saturated NaHCO₃. Extract with DCM.
Strategic Context: The "Privileged Structure" Rationale[4]
The 3-aminopiperidine core is not a random selection; it is a privileged scaffold in medicinal chemistry.
Mechanistic Insight[5]
-
GPCR Binding: The 4-methylbenzyl group often occupies the hydrophobic "orthosteric" pocket or an allosteric vestibule in receptors like CCR2 or CXCR4.
-
Kinase Binding: In JAK inhibitors (e.g., Tofacitinib analogs), the piperidine ring mimics the ribose ring of ATP, positioning the exocyclic amine to interact with the hinge region or specific aspartate residues.
-
Stereochemistry: While the racemate is used for initial screening, the (3R) and (3S) enantiomers often show distinct biological profiles. The (3R)-enantiomer is structurally related to the Alogliptin core.
Scaffold Hopping Logic
Figure 2: Rationale for scaffold hopping from flat aromatics to 3-aminopiperidine cores.
References
-
Blakemore, D. C., et al. (2005). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry. (Discusses the importance of Fsp3 and 3D fragments).
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. (Validates amide coupling as the #1 reaction in discovery).
-
Jones, S. P., et al. (2022).[2] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[2] (Specific analysis of piperidine fragments in FBDD).
-
Mizushima, G., et al. (2024).[4] "Amide synthesis by acylation protocols for amine salts." Journal of Organic Chemistry. (Protocol validation for HCl salt coupling).
-
ChemicalBook. (2025).[5] "Properties of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride." (Physicochemical data source).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1-(4-Methylbenzyl)piperidin-3-amine HCl
Executive Summary
You are encountering solubility difficulties with 1-(4-Methylbenzyl)piperidin-3-amine HCl . Despite being a hydrochloride salt, this compound possesses a significant lipophilic domain (the 4-methylbenzyl moiety) that competes with the ionization energy of the amine salt.
The solubility of this class of lipophilic diamines is strictly governed by pH-dependent speciation and the common ion effect . This guide provides a self-validating troubleshooting protocol to ensure stable dissolution for biological or chemical applications.
Part 1: Diagnostic Workflow (Visual Guide)
Before altering your solvent system, use this decision tree to diagnose the specific solubility failure mode.
Figure 1: Diagnostic logic flow for identifying solubility barriers. Blue nodes indicate diagnostic steps; Red nodes indicate identified chemical barriers.
Part 2: Technical FAQs & Troubleshooting
Q1: "It’s an HCl salt. Why isn't it dissolving in pure water?"
The Expert Analysis: The label "HCl salt" implies water solubility, but this is not absolute.[1][2] Your compound contains two nitrogen centers:[3]
-
Piperidine Nitrogen (N1): Tertiary amine, pKa ~9.5–10.5.
-
Exocyclic Amine (N3): Primary amine, pKa ~9.0–10.0.
However, the 4-methylbenzyl group is highly lipophilic (greasy). If the pH of your water is slightly basic (pH > 7) or if the concentration is high, the compound may exist in equilibrium with its free base form. The free base of this molecule is practically insoluble in water.
The Fix (Acidification Protocol): Do not rely on the intrinsic acidity of the salt.
-
Prepare the solvent as 10 mM HCl or 50 mM Citrate Buffer (pH 4.0) .[4]
-
Add the solid to this acidified vehicle.
-
Mechanism: The excess protons force the equilibrium entirely toward the dicationic species (
), overcoming the crystal lattice energy of the lipophilic benzyl group [1][2].
Q2: "I dissolved it in water, but it precipitated when I added it to PBS/Media."
The Expert Analysis: This is a classic manifestation of the Common Ion Effect .
-
The Chemistry: Your compound dissolves as
. -
The Trigger: PBS (Phosphate Buffered Saline) contains ~137 mM NaCl (high
concentration). -
The Result: According to the solubility product principle (
), adding excess chloride shifts the equilibrium toward the solid precipitate [3][4].[5]
The Fix (Stepwise Dilution):
-
Prepare a 1000x Stock Solution in DMSO (Dimethyl Sulfoxide).
-
Dilute this stock into your media/buffer while vortexing rapidly.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.
Q3: "Is there a difference between Mono-HCl and Di-HCl for this compound?"
The Expert Analysis: Yes, and it is critical.
-
Di-HCl (Dihydrochloride): Both nitrogens are protonated. This form is maximally polar and most soluble.
-
Mono-HCl: Only the most basic nitrogen (likely the piperidine N) is protonated. The primary amine remains neutral. This form is significantly less soluble and more prone to aggregation.
The Fix: Check your Certificate of Analysis (CoA). If you have the Mono-HCl salt and are facing solubility issues, you must add at least 1 molar equivalent of acid (relative to the compound) to the solvent to generate the in situ di-cation [5].
Part 3: Validated Preparation Protocols
Protocol A: Aqueous Stock (Preferred for Animal Studies)
Use this if DMSO is contraindicated.
| Parameter | Specification | Note |
| Vehicle | 0.9% Saline acidified to pH 4.0 | Use 0.1N HCl to adjust pH before adding compound. |
| Max Conc. | ~5 - 10 mg/mL | Concentration dependent on purity and temperature. |
| Temp | Room Temp (25°C) | Do not boil. Heat accelerates degradation of benzyl amines. |
| Sonication | 5-10 mins (Bath sonicator) | Essential to break up hydrophobic aggregates. |
Protocol B: DMSO Stock (Preferred for In Vitro/Cell Assays)
Use this for highest reliability.
-
Weigh the target amount of 1-(4-Methylbenzyl)piperidin-3-amine HCl.
-
Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Vortex until completely clear.
-
Storage: Aliquot and store at -20°C.
-
Warning: DMSO is hygroscopic. Water uptake over time can cause the compound to crash out inside the freezer tube. Use desiccators.
-
Part 4: Molecular Mechanism (Speciation)
Understanding the protonation state is key to predicting solubility.
Figure 2: Speciation of the diamine. To guarantee solubility, the pH must be maintained below the pKa of the second amine (typically pH < 8).
References
-
BenchChem Technical Support. Enhancing the Solubility of Piperidine Intermediates. (2025).[4][6][7] Strategies for solubilizing hydrophobic piperidine derivatives using pH adjustment and salt formation.
-
Sigma-Aldrich. Product Specification: N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride. (Accessed 2026).[7][8][9] Handling and storage data for benzyl-piperidine analogs.
-
Miyazaki, S., et al. "Precaution on use of hydrochloride salts in pharmaceutical formulation."[1] Journal of Pharmaceutical Sciences, 70(6), 594-596. (1981). definitive study on the common ion effect reducing solubility of HCl salts.
-
CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. (2026).[7][8][9] Theoretical basis for solubility suppression in high-chloride media.
-
PubChem Compound Summary. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride.[3] (2025).[4][6][7] Chemical properties and salt stoichiometry data.
Sources
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
Welcome to the Technical Support Center. As a bifunctional molecule containing both a tertiary amine (the piperidine ring) and a primary amine (at the C3 position), 1-(4-Methylbenzyl)piperidin-3-amine presents unique challenges during synthesis and purification. The primary amine's inherent nucleophilicity often leads to over-alkylation, while the hydrochloride salt formation can trap inorganic impurities or cause the product to "oil out" rather than form a crystalline lattice.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the high-purity isolation of your target compound.
Troubleshooting Guide & FAQs
Q1: My final hydrochloride salt contains high levels of inorganic salts (e.g., NaCl). How do I remove them effectively? Causality: Inorganic salts typically coprecipitate when the hydrochloride salt is generated using aqueous HCl in water-miscible solvents (such as THF or ethanol). Because both the organic amine hydrochloride and NaCl are highly polar, they co-crystallize during solvent evaporation. Solution: You have two primary pathways. The first is a solvent-selective hot filtration. Suspend the crude mixture in hot isopropanol (IPA). The organic amine hydrochloride will dissolve, while NaCl remains strictly insoluble and can be filtered off. The second, more robust method is an acid-base extraction (freebasing). By neutralizing the mixture with aqueous NaOH, you convert the amine back to its lipophilic free base, which can be extracted into dichloromethane (DCM). The inorganic salts remain in the aqueous phase. After drying and evaporating the DCM, you can re-salt the pure free base using anhydrous HCl in an oxygen-containing solvent [1].
Q2: I am detecting unreacted 3-aminopiperidine (starting material) in my product. What is the best removal strategy? Causality: 3-aminopiperidine is a highly polar, low-molecular-weight diamine. If an excess was used during the reductive amination or alkylation step, it persists in the reaction matrix. Solution: Exploit the extreme hydrophilicity of 3-aminopiperidine. If your product is currently in the free base form, perform multiple aqueous washes of your organic layer; the 3-aminopiperidine will partition favorably into the water. If your product is already in the hydrochloride salt form, recrystallization is required. Suspend the dried product in hot methanol, then induce precipitation by adding acetone dropwise. 3-aminopiperidine dihydrochloride has different solubility kinetics and can be separated from the mono-benzyl derivative using this solvent-antisolvent approach [2].
Q3: LC-MS analysis shows an impurity with a mass corresponding to a bis-alkylated product (+104 Da). How did this form and how do I separate it? Causality: The primary amine at the C3 position of the piperidine ring is highly nucleophilic. During the N-alkylation of the piperidine nitrogen with 4-methylbenzyl chloride (or bromide), the C3 amine competitively reacts if not protected, forming a bis-alkylated (or over-alkylated) impurity. Solution: The bis-alkylated impurity is significantly more lipophilic (non-polar) than your target mono-alkylated product. Because their polarities differ, a simple non-polar solvent wash is highly effective. Triturate (wash) the solid hydrochloride salt with a non-polar solvent such as hexane or ethyl acetate. The target hydrochloride salt is completely insoluble in these solvents, whereas the lipophilic bis-alkylated impurity will dissolve and be washed away [3].
Q4: My hydrochloride salt is precipitating as a sticky oil or gum rather than a crystalline solid. Why is this happening? Causality: Amine hydrochlorides often "oil out" (liquid-liquid phase separation) when the solvent system is too polar, when trace water is present, or when the solution is cooled too rapidly, which prevents proper crystal nucleation [4]. Solution: Ensure strictly anhydrous conditions. You can remove trace water via azeotropic distillation by adding isopropanol and evaporating it under reduced pressure [2]. To crystallize the gum, dissolve it in a minimal amount of hot isopropanol (avoid absolute ethanol, as many HCl salts are too soluble in it, preventing crystallization [3]). Slowly add an anti-solvent like diethyl ether until the solution becomes faintly cloudy, then allow it to cool very slowly to room temperature.
Quantitative Data: Impurity Profile and Physicochemical Separation Strategies
| Impurity Type | Structural Characteristic | Relative Polarity | Recommended Removal Technique |
| Inorganic Salts (NaCl) | Ionic lattice | Extremely High | Freebasing / Hot IPA Filtration |
| 3-Aminopiperidine | Low MW diamine | High | Aqueous extraction / MeOH-Acetone crystallization |
| Bis-alkylated Product | Dual 4-methylbenzyl groups | Low (Lipophilic) | Trituration with Hexane or Ethyl Acetate |
| Water (Trace) | Protic solvent | High | Azeotropic distillation with Isopropanol |
Experimental Protocols
Protocol A: Freebasing and Anhydrous Re-salting
Objective: To completely remove inorganic salts and reset the crystallization matrix.
-
Neutralization: Dissolve the crude 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride in a minimal amount of deionized water. Slowly add 2M NaOH(aq) until the pH reaches 10-11.
-
Extraction: Add an equal volume of Dichloromethane (DCM) to the separatory funnel. Shake vigorously and allow the phases to separate. The free base will partition into the lower DCM layer.
-
Washing: Extract the aqueous layer two more times with DCM. Combine the organic layers and wash once with brine.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter out the drying agent.
-
Evaporation: Concentrate the filtrate under reduced pressure to yield the pure free base as an oil.
-
Re-salting: Dissolve the free base in anhydrous isopropanol. Cool to 0°C in an ice bath. Slowly add a stoichiometric amount of anhydrous HCl in dioxane (or bubble dry HCl gas) until the solution is acidic to litmus.
-
Isolation: Stir for 1 hour at 0°C, then filter the resulting white crystalline precipitate. Wash with cold diethyl ether and dry under vacuum.
Protocol B: Selective Recrystallization and Anti-Solvent Precipitation
Objective: To remove trace organic impurities and unreacted starting materials.
-
Dissolution: Place the crude hydrochloride salt in a round-bottom flask. Add a minimal volume of boiling isopropanol (approx. 3-5 mL per gram of product) until fully dissolved.
-
Hot Filtration: If any insoluble particulates (e.g., trace inorganics) remain, perform a rapid hot gravity filtration.
-
Anti-Solvent Addition: Return the clear filtrate to a gentle heat. Slowly add acetone (anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Nucleation: Remove from heat and let the flask stand at room temperature undisturbed for 4 hours to allow crystal lattice formation. Do not disturb the flask, as agitation can cause oiling out.
-
Harvesting: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with cold acetone.
Visualizations
Workflow for removing inorganic impurities via freebasing and anhydrous re-salting.
Triage workflow for separating impurities based on relative polarity profiles.
References
-
ResearchGate. "Purification of organic hydrochloride salt?" Available at: [Link][1]
-
University of Rochester. "Purification: How To - Chemistry." Available at:[Link][2]
Sources
Technical Support Center: Recrystallization of 1-(4-Methylbenzyl)piperidin-3-amine HCl
Ticket ID: REC-592-OPT Subject: Optimization of Crystallization Protocol & Troubleshooting "Oiling Out" Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
You are likely working with 1-(4-Methylbenzyl)piperidin-3-amine dihydrochloride (or monohydrochloride), a critical intermediate often used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) or DPP-4 inhibitors.[1][2]
The primary challenges with this scaffold are high solubility in alcohols , hygroscopicity , and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.[2] This guide moves beyond standard textbook procedures to provide field-tested protocols for stabilizing the crystal lattice and maximizing enantiomeric/chemical purity.
Module 1: Solvent Selection & Solubility Mapping
User Question: I am using pure ethanol for recrystallization, but my recovery is less than 40%. What solvent system should I use?
Technical Insight: The 4-methylbenzyl group adds lipophilicity, but the amine hydrochloride core remains highly polar. While soluble in hot ethanol (EtOH), the salt often remains too soluble at room temperature, leading to yield loss.[2] You must transition from a Single-Solvent system to a Solvent/Anti-Solvent system.[1][2]
Recommended Solvent Systems
| System Type | Solvent A (Dissolution) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application |
| Primary | Ethanol (Absolute) | MTBE (Methyl tert-butyl ether) | 1:3 to 1:5 | Standard purification; balances yield and purity.[1][2] |
| Alternative | Isopropanol (IPA) | Ethyl Acetate | 1:2 | Use if the salt is too soluble in EtOH.[2] Slower crystallization.[1] |
| Rescue | Methanol | Diethyl Ether | 1:10 | Only for extremely polar/impure crudes.[1][2] High risk of oiling out. |
Workflow Visualization: Solvent Decision Matrix
Caption: Decision matrix for selecting the optimal solvent system based on crude solubility and impurity profile.
Module 2: Troubleshooting "Oiling Out"
User Question: Upon cooling, my solution turns cloudy and forms a sticky gum/oil at the bottom instead of white crystals. How do I fix this?
Technical Insight: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (MSZW - Metastable Zone Width).[2] This is common with benzyl-piperidine salts due to their conformational flexibility and low melting points in impure states.[1][2]
The "Cloud Point" Rescue Protocol
Prerequisite: Do NOT discard the oil. It contains your product.
-
Re-dissolution: Heat the mixture (oil + solvent) until it becomes a clear, homogeneous solution again. If necessary, add a small volume of Solvent A (Ethanol).[2]
-
Temperature Control: Cool the solution very slowly (1°C/min) to exactly 5°C above the temperature where oiling previously occurred.
-
Seeding (Critical): Add pure seed crystals (0.5 wt%) of 1-(4-Methylbenzyl)piperidin-3-amine HCl.
-
Anti-Solvent Titration:
-
Cooling: Once solids are visible, cool to 0°C over 2 hours.
Mechanism of Oiling Out[7][9][10]
Caption: Pathway analysis showing how rapid cooling leads to oiling out and the rescue loop required to force nucleation.[1][2]
Module 3: Stoichiometry & Hygroscopicity
User Question: The solid filters well but turns into a paste after 10 minutes on the funnel. Is it the solvent?
Technical Insight: This is likely Hygroscopicity caused by excess Hydrochloric Acid (HCl).[1][2] Piperidine salts are naturally hygroscopic, but excess HCl forms a "wet" lattice that pulls moisture from the air immediately.
Protocol for Stoichiometric Control:
-
Avoid Excess Acid: Do not use a large excess of HCl during salt formation. Use exactly 1.05 to 1.1 equivalents relative to the free base.
-
Drying:
Module 4: Impurity Rejection (Regioisomers)
User Question: I have 5% of the regioisomer (2-amine or 4-amine impurity). Will recrystallization remove this?
Technical Insight: Regioisomers often co-crystallize.[1][2] However, the 1-(4-Methylbenzyl) group provides a "steric handle."[1][2]
-
Strategy: Use Isopropanol (IPA) instead of Ethanol. The bulkier solvent molecules discriminate better between the steric pockets of the 3-amine vs. regioisomers, often leaving the impurity in the mother liquor.
-
Reprocessing: If purity is <98%, perform a "slurry wash" (trituration) in refluxing Ethyl Acetate rather than a full dissolution.[2] This dissolves surface impurities without dissolving the crystal core.
References
-
Synthesis of Piperidine Intermediates
-
General Amine Salt Purification
-
Oiling Out Mechanisms
-
Tofacitinib Intermediate (Analogous Chemistry)
Sources
- 1. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
Technical Support Center: Troubleshooting 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride Workflows
Welcome to the Technical Support Center. 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a highly versatile bifunctional building block widely used in medicinal chemistry and drug development. However, its structural features—a primary amine at the C3 position, a sterically hindered tertiary amine at the N1 position, and its formulation as a hydrochloride salt—present unique reactivity challenges.
As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to help you navigate the thermodynamic and kinetic hurdles of this scaffold, ensuring high yields and preventing runaway side reactions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reactions are failing or giving extremely low yields. Why is the starting material unreactive?
A: The most common point of failure is incomplete neutralization of the hydrochloride (HCl) salt. In its supplied form, the primary amine at the C3 position is protonated (ammonium salt). Because the nitrogen's lone pair is tied up in an N–H bond, it is entirely non-nucleophilic[1].
-
The Fix: You must perform a free-basing step to liberate the amine. While you can add an organic base like N,N-Diisopropylethylamine (DIPEA) directly to the reaction mixture, pre-forming the free base via an aqueous workup often yields cleaner downstream reactions and prevents the accumulation of hygroscopic amine hydrochloride salts in your reaction matrix[2].
Q2: How do I prevent over-alkylation when trying to synthesize a secondary amine?
A: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control due to a kinetic phenomenon known as the "runaway train" effect[3]. The product of the initial mono-alkylation (a secondary amine) is more electron-rich and thus more nucleophilic than the starting primary amine. Consequently, the newly formed secondary amine competes aggressively for the electrophile, leading to a complex mixture of secondary, tertiary, and even quaternary ammonium salts[4].
-
The Fix: Abandon direct alkylation in favor of Reductive Amination . By reacting the primary amine with an aldehyde or ketone, you form an imine intermediate. Subsequent reduction yields the desired secondary amine cleanly, as the secondary amine is sterically hindered and will not readily form a second imine[5].
Q3: Which reducing agent is optimal for reductive amination with this specific scaffold?
A: Sodium triacetoxyborohydride (
-
Causality:
is a mild hydride source that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or ketone. This selectivity prevents the formation of undesired alcohol byproducts. Furthermore, it avoids the severe toxicity and cyanide off-gassing risks associated with sodium cyanoborohydride ( )[7].
Q4: Is there a risk of the N1 tertiary amine reacting during acylation or alkylation?
A: Generally, the N1 tertiary amine is highly sterically hindered by both the piperidine ring and the 4-methylbenzyl group. However, regioselectivity issues can arise under forcing conditions. If you use highly reactive, unhindered electrophiles (e.g., methyl iodide or benzyl bromide) and apply heat, the N1 nitrogen can undergo quaternization. To prevent this, strictly control your stoichiometry (1.0 - 1.05 equivalents of electrophile) and maintain mild temperatures (0 °C to room temperature).
Part 2: Strategic Workflow Visualization
The following diagram illustrates the logical divergence between high-risk direct alkylation and the preferred reductive amination pathway.
Caption: Workflow comparing reductive amination vs direct alkylation for selective functionalization.
Part 3: Quantitative Data & Reagent Selection
To assist in experimental design, the table below summarizes the expected outcomes and risks associated with various functionalization strategies targeting the C3 primary amine.
| Functionalization Strategy | Reagents & Conditions | Target Product | Risk of Over-Reaction | Regioselectivity (C3 vs N1) |
| Direct Alkylation | Alkyl Halide (R-X), | Secondary Amine | High (Forms complex mixtures) | Poor (N1 quaternization possible) |
| Reductive Amination | Aldehyde, | Secondary Amine | Low (Stops at mono-alkylation) | Excellent (N1 is unreactive) |
| Acylation | Acyl Chloride, DIPEA, DCM | Amide | Low (Amides are non-nucleophilic) | Excellent (N1 is unreactive) |
| Boc Protection | Carbamate | Low | Excellent |
Part 4: Step-by-Step Methodologies
Protocol 1: Free-Basing 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
This protocol utilizes a biphasic system. As the water-soluble HCl salt is neutralized, the resulting lipophilic free base immediately partitions into the organic layer, preventing product degradation and driving the equilibrium forward[8].
-
Setup: Suspend 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 ratio, approx. 10 mL/gram of substrate).
-
Neutralization: Place the flask in an ice bath (0 °C). Slowly add a saturated aqueous solution of Sodium Bicarbonate (
) or Sodium Carbonate ( ) dropwise under vigorous magnetic stirring. -
Self-Validation (pH & Gas Check): Observe the aqueous layer. The neutralization of the HCl salt will generate
gas. Continue adding base until effervescence completely ceases. Check the aqueous layer with pH paper; it should read between 9 and 10. -
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the remaining aqueous layer with two additional portions of DCM.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (
). Filter and concentrate under reduced pressure to yield the free base as a viscous oil or low-melting solid. Use immediately or store under inert gas at -20 °C.
Protocol 2: Selective Mono-Alkylation via Reductive Amination
This protocol ensures the clean synthesis of a secondary amine without the risk of over-alkylation[6].
-
Imine Formation: In an oven-dried round-bottom flask, dissolve the freshly prepared free base (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Catalysis (Optional): If using an unreactive ketone instead of an aldehyde, add glacial acetic acid (1.0 eq) to catalyze imine formation.
-
Pre-Stirring: Stir the mixture at room temperature for 1–2 hours.
-
Self-Validation: Monitor by TLC (e.g., 10% MeOH in DCM with 1%
). The imine intermediate will appear as a new, less polar spot. Wait for the complete disappearance of the primary amine spot before proceeding.
-
-
Reduction: Cool the flask to 0 °C. Add Sodium triacetoxyborohydride (
) (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. -
Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.
-
Work-up: Quench the reaction carefully with saturated aqueous
. Extract with DCM, dry over , and concentrate. Purify the resulting secondary amine via flash chromatography.
References
- Source: benchchem.
- 12.
- Source: mdpi.
- Source: masterorganicchemistry.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Source: merckmillipore.
- Scalable Synthesis of High-Purity (R, R)
- Source: benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Stability & Handling of 1-(4-Methylbenzyl)piperidin-3-amine HCl in DMSO
Topic: Stability of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride in DMSO solutions Content type: Technical Support Center Guide
Executive Summary & Core Stability Profile
1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a piperidine-based building block containing a primary amine at position 3 and a tertiary amine at position 1.[1][2][3] While the hydrochloride salt form enhances solid-state stability, its behavior in Dimethyl Sulfoxide (DMSO) presents specific challenges regarding solubility and acid-catalyzed solvent decomposition.[1][2][3]
Key Technical Insight: The hydrochloride salt is acidic.[3] In DMSO, acidic protons can catalyze the disproportionation of DMSO into formaldehyde and dimethyl sulfide.[3] The generated formaldehyde can react with the primary amine of your compound to form hemiaminals or imines (Schiff bases), leading to "silent" degradation where the compound mass shifts by +12 or +30 Da in LCMS.[3]
Stability Matrix (10 mM - 100 mM in DMSO)
| Condition | Stability Status | Recommendation |
| -80°C (Storage) | ✅ Excellent | Preferred for long-term storage (>6 months).[1][2][3] |
| -20°C (Storage) | ✅ Good | Standard storage (1-6 months).[1][2] Ensure moisture-tight seal.[1][2][3] |
| +4°C (Handling) | ⚠️ Moderate | Use within 1 week.[2][3] Precipitation risk due to hygroscopicity. |
| +25°C (Benchtop) | ⚠️ Caution | Stable for <24 hours.[2][3] Risk of oxidative degradation and acid-catalyzed side reactions.[1][2][3] |
| >37°C (Heating) | ❌ Critical Risk | Avoid. Rapid degradation of DMSO and potential N-methylation artifacts.[1][2][3] |
Troubleshooting Guide (FAQ)
Q1: I observe a white precipitate after thawing my DMSO stock. Is the compound degraded?
Diagnosis: Likely not degraded .[2][3] This is a common physical issue known as "salting out" or hygroscopic precipitation.[3] Mechanism: DMSO is highly hygroscopic.[2][3] If the vial was opened while cold, atmospheric moisture condensed into the DMSO.[3] The hydrochloride salt is less soluble in wet DMSO than in anhydrous DMSO, causing precipitation.[3] Corrective Action:
-
Vortex the vial vigorously for 30 seconds.
-
Warm the sealed vial to 30°C (water bath) for 5-10 minutes.
-
Critical: Do not sonicate for >5 minutes as this generates heat and free radicals.[2][3]
Q2: My LCMS shows a new peak at M+12 or M+14. What is this?
Diagnosis: Formaldehyde Adduct Formation. Mechanism: Acidic protons from the HCl salt catalyze the breakdown of DMSO into formaldehyde.[3]
-
M+12: Formation of a methylene bridge or imine (Schiff base) (
).[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
M+14: N-methylation (
), often resulting from the reduction of the imine if reducing agents are present or via Eschweiler-Clarke type pathways in complex mixtures.[1][3] Prevention: Store at -20°C or lower. Use "anhydrous, amine-free" DMSO grades.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Q3: The solution has turned yellow/brown. Can I still use it?
Diagnosis: Oxidative Degradation. Mechanism: The primary amine at position 3 is susceptible to oxidation to form hydroxylamines or nitro compounds, especially in the presence of light and oxygen.[3] The benzyl group is relatively stable, but the benzylic position can oxidize under harsh conditions.[3] Decision:
Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution (50 mM)
Objective: Minimize water uptake and acid-catalyzed degradation.[1][2][3]
-
Materials:
-
Procedure:
-
Step 1: Weigh the compound into the amber vial.
-
Step 2: Purge the vial with Nitrogen or Argon gas for 10 seconds to displace oxygen.[3]
-
Step 3: Add the calculated volume of Anhydrous DMSO.[3]
-
Step 4: Vortex immediately. If dissolution is slow, warm to 30°C. Note: HCl salts may require 5-10 minutes to fully solvate.[1][2][3]
-
Step 5: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Step 6: Store at -20°C or -80°C.
-
Protocol B: System Suitability Test (QC Check)
Objective: Verify compound integrity before critical assays.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2][3]
-
Acceptance Criteria:
Mechanistic Visualization
Figure 1: Acid-Catalyzed Degradation Pathway in DMSO
This diagram illustrates why the Hydrochloride salt form poses a specific risk in DMSO storage compared to the free base.[1][2][3] The acidity (
Caption: Figure 1. Mechanism of acid-catalyzed DMSO decomposition leading to formaldehyde generation and subsequent imine formation with the primary amine payload.[1][2]
Figure 2: Troubleshooting Decision Tree
Use this logic flow to determine the safety of your stock solution upon visual inspection.
Caption: Figure 2. Decision logic for handling common physical and chemical anomalies in DMSO stock solutions.
References
-
Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations.[3] Chemical Reviews, 67(3), 247–260.[3] (Explains the mechanism of DMSO acting as an oxidant and its decomposition). [2]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3] Journal of Biomolecular Screening, 8(3), 292-304.[2][3] (Primary reference for freeze-thaw and storage stability of library compounds).
-
Head, D. L., & McCarty, C. G. (1973). Thermal decomposition of dimethyl sulfoxide.[3] Tetrahedron Letters, 14(16), 1405-1408.[2][3] (Details the acid-catalyzed degradation of DMSO into formaldehyde).
-
PubChem Compound Summary. 1-Benzyl-4-methylpiperidin-3-amine derivatives.[1][2][3][5] (Structural data and general properties of the piperidine scaffold).
Sources
- 1. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C20H25N5 | CID 49856703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 1-(4-Methylbenzyl)piperidin-3-amine HCl reactions
Welcome to the technical support center for 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sterically challenging building block. Here, we address common experimental issues, provide in-depth troubleshooting guides, and offer validated protocols to help you overcome synthetic hurdles and achieve your target outcomes.
Introduction: The Challenge of Steric Hindrance
1-(4-Methylbenzyl)piperidin-3-amine is a valuable secondary amine for introducing a substituted piperidine motif. However, its structure presents a significant synthetic challenge: steric hindrance. The bulky 4-methylbenzyl group on the nitrogen and the axial/equatorial positioning of the amino group on the piperidine ring can physically block the approach of reagents, leading to sluggish reactions, low yields, or undesired side products.[1][2] This guide provides targeted strategies to mitigate these steric effects in common transformations.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect this molecule's reactivity?
A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[2] In 1-(4-Methylbenzyl)piperidin-3-amine, the piperidine ring is a bulky group. The 4-methylbenzyl substituent further increases this bulk around the nitrogen atom. The secondary amine at the 3-position is shielded by this molecular architecture, making it difficult for incoming reagents (e.g., acylating or alkylating agents) to access the reactive amine lone pair. This can significantly slow down or completely prevent desired reactions like amide bond formation or N-alkylation.[1][2]
Q2: My reaction with 1-(4-Methylbenzyl)piperidin-3-amine HCl is not starting. What is the first thing I should check?
A: The starting material is an HCl salt. The amine is protonated and therefore non-nucleophilic. Before initiating any reaction that requires a nucleophilic amine (like amide coupling or alkylation), you must add a non-nucleophilic base to deprotonate the amine hydrochloride and generate the free amine in situ. Common choices include triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[1] Typically, at least two equivalents of base are needed: one to neutralize the HCl salt and another to scavenge the acid produced during the reaction itself.
Q3: Are there general strategies to improve yields for reactions with this compound?
A: Yes. General strategies to overcome steric hindrance include:
-
Increasing Reaction Temperature: This provides more kinetic energy to overcome the activation barrier, but must be done cautiously to avoid side reactions or racemization.[1][2]
-
Extending Reaction Time: Sterically hindered reactions are often slow. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal time.[1][2]
-
Choosing Less Bulky Reagents: Select coupling agents or alkylating agents with smaller steric profiles.
-
Optimizing Solvent: The choice of solvent can impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often effective.[1]
Troubleshooting Guides & Protocols
This section is organized by common reaction types encountered when using 1-(4-Methylbenzyl)piperidin-3-amine.
Scenario 1: Amide Bond Formation (Acylation)
Amide coupling is one of the most common reactions for this amine, but it is highly susceptible to steric effects.
Problem: My amide coupling reaction has a low or no yield.
This is the most frequent issue. The activated carboxylic acid is struggling to approach the hindered secondary amine.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to the LC-MS Characterization of 1-(4-Methylbenzyl)piperidin-3-amine HCl
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise structural confirmation and purity assessment of novel chemical entities and intermediates are paramount. 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a piperidine derivative, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide range of bioactive molecules and pharmaceuticals.[1] The accurate characterization of such compounds is a critical step in ensuring the validity of research and the safety of potential drug candidates.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone analytical technique for this purpose, offering a powerful combination of high-efficiency separation and highly sensitive, specific detection.[2] This guide provides an in-depth, comparative analysis of various LC-MS strategies for the robust characterization of 1-(4-Methylbenzyl)piperidin-3-amine, moving beyond a simple recitation of methods to explain the underlying principles and rationale for methodological choices.
The Analytical Challenge: Properties of 1-(4-Methylbenzyl)piperidin-3-amine
Understanding the physicochemical properties of the target analyte is the foundation of effective method development. 1-(4-Methylbenzyl)piperidin-3-amine possesses two basic nitrogen atoms: a secondary amine within the piperidine ring and a primary amine at the 3-position. These functional groups make the molecule polar and readily protonated, which dictates its behavior in both the chromatography and mass spectrometry domains. The key challenge in its analysis is managing its polarity and basicity to achieve good chromatographic peak shape and efficient ionization.[3]
Part 1: Comparative Analysis of Chromatographic Strategies
The goal of the liquid chromatography step is to separate the main compound from any impurities, isomers, or degradation products. For a polar, basic compound like 1-(4-Methylbenzyl)piperidin-3-amine, the two primary choices are Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) Chromatography: The Workhorse with Caveats
Reversed-phase liquid chromatography is the most widely used separation technique, employing a non-polar stationary phase (like C18) and a polar mobile phase. However, the basic nature of our analyte presents a well-documented challenge: peak tailing.[3] This occurs due to secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[4]
Strategies to Mitigate Peak Tailing in RP-LC:
-
Low pH Mobile Phase: The most common strategy is to use a mobile phase with a low pH, typically by adding an acidic modifier like 0.1% formic acid.[5][6] At a pH approximately 2 units below the pKa of the analyte's amine groups, the silanol groups on the stationary phase are protonated and thus neutral, minimizing unwanted ionic interactions.[7] This results in improved, more symmetrical peak shapes.
-
Modern Column Chemistries: Newer generation silica columns feature improved end-capping or are based on hybrid particle technology, which reduces the number of accessible silanol groups, leading to better peak shapes for basic compounds even at mid-range pH.
-
High pH Mobile Phase: A counterintuitive but effective approach involves using a high pH mobile phase (e.g., with ammonium hydroxide).[8] At a pH well above the analyte's pKa, the amine groups are in their neutral form, which can increase retention and improve peak shape. However, this requires specialized pH-stable columns and can sometimes suppress ionization in the MS source, though successful ESI+ detection at high pH has been reported.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes
HILIC is a powerful alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase.[9][10] It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[11]
Causality Behind HILIC: The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[11] As the analyte, 1-(4-Methylbenzyl)piperidin-3-amine, is polar, it can be effectively retained by HILIC, offering a separation mechanism that is orthogonal to reversed-phase.
Comparison Table: RP-LC vs. HILIC
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction (HILIC) |
| Principle | Analyte partitions onto a non-polar stationary phase from a polar mobile phase. | Analyte partitions into a water layer on a polar stationary phase from a less polar mobile phase. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Diol, Amide)[10] |
| Mobile Phase | High aqueous content, gradient to high organic. | High organic content (>70% ACN), gradient to higher aqueous.[12] |
| Pros for Analyte | Highly robust, well-understood, excellent for purity profiling. | Excellent retention for polar compounds, enhanced MS sensitivity due to high organic mobile phase. |
| Cons for Analyte | Potential for poor peak shape (tailing) due to basicity, requiring mobile phase optimization.[3] | Can be less robust, longer column equilibration times, sensitive to sample solvent composition.[13] |
| Recommendation | Primary choice for general characterization and purity due to robustness. | Secondary/Orthogonal choice for separating polar impurities or when RP fails. |
Part 2: Mass Spectrometric Detection Strategies
The mass spectrometer provides two crucial pieces of information for characterization: the accurate molecular weight and structural details through fragmentation analysis.
Ionization Source: Electrospray Ionization (ESI)
For a molecule like 1-(4-Methylbenzyl)piperidin-3-amine, which is polar and contains basic nitrogen atoms, Electrospray Ionization (ESI) is the ideal choice.[1]
Why ESI? ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase.[14][15] The basic amine groups of the analyte are readily protonated in the acidic mobile phase commonly used for LC, forming a positive ion [M+H]⁺. This process is highly efficient, leading to excellent sensitivity. Analysis is therefore conducted in Positive Ion Mode .[5]
Mass Analyzer: A Comparison of Technologies
The choice of mass analyzer dictates the quality and type of data obtained.
-
Quadrupole Analyzers: These are robust and excellent for targeted analysis (Selected Ion Monitoring, SIM) and quantification. However, they are typically low-resolution instruments, meaning they provide nominal mass information (to the nearest integer). For characterization, this is often insufficient to confirm an elemental composition unambiguously.
-
High-Resolution Mass Spectrometry (HRMS) - Orbitrap & TOF: For definitive characterization, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[16][17][18] Analyzers like the Orbitrap or Time-of-Flight (TOF) provide exceptional mass resolution and accuracy.[19]
-
Mass Accuracy: HRMS instruments can measure the mass of an ion with high precision (typically < 5 ppm error), allowing for the confident determination of the elemental formula.[19] This is a critical component of structural confirmation.[20]
-
Tandem MS (MS/MS): When coupled with a fragmentation technique like Collision-Induced Dissociation (CID), HRMS allows for the structural elucidation of the molecule.[5] The protonated molecule ([M+H]⁺) is selected and fragmented, and the accurate masses of the resulting fragment ions are measured, providing a structural fingerprint of the compound.
-
Comparison Table: Quadrupole vs. HRMS
| Feature | Quadrupole MS | High-Resolution MS (Orbitrap/TOF) |
| Resolution | Low (Unit Mass) | High (>10,000 FWHM)[16][19] |
| Mass Accuracy | Nominal Mass | High Accuracy (<5 ppm)[19] |
| Primary Use | Targeted Screening, Quantification | Structure Elucidation, Unknown Identification[17][20] |
| Confidence | Suggests molecular weight. | Confirms elemental composition.[20] |
| Recommendation | Adequate for routine checks. | Essential for definitive characterization. |
Part 3: Experimental Protocols & Data Interpretation
This section provides a validated, step-by-step protocol for the characterization of 1-(4-Methylbenzyl)piperidin-3-amine HCl using the recommended approach: RP-LC coupled to HRMS.
Recommended Workflow Diagram
Caption: Predicted major fragmentation pathways for the analyte.
Conclusion and Expert Recommendation
For the comprehensive and definitive characterization of 1-(4-Methylbenzyl)piperidin-3-amine HCl, a methodological approach combining Reversed-Phase Liquid Chromatography with a low-pH mobile phase and High-Resolution Mass Spectrometry (HRMS) is unequivocally recommended. This strategy directly addresses the analytical challenges posed by the analyte's basicity, ensuring robust chromatographic performance while leveraging the power of accurate mass measurement and MS/MS fragmentation to provide unambiguous structural confirmation. While HILIC remains a valuable tool for orthogonal separations, the robustness and widespread applicability of RP-LC make it the superior primary choice for routine characterization and quality control in a drug development setting.
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McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. PubMed. Retrieved from [Link]
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A Comparative Guide to the Bioactivity of 1-(4-Methylbenzyl)piperidin-3-amine HCl and its Benzyl Analogs
In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its favorable pharmacological and physicochemical properties.[1][2] This guide provides an in-depth, objective comparison of the bioactivity of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride and its related benzyl analogs. By examining experimental data and exploring the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the nuanced effects of benzyl group substitution on the biological activity of this important class of compounds.
Introduction: The Significance of Benzylpiperidine Analogs
The 1-benzylpiperidine framework is a common motif in compounds targeting the central nervous system (CNS).[3] The benzyl group, through its aromatic and lipophilic nature, often plays a crucial role in receptor recognition and binding.[4][5] Modifications to this benzyl moiety, such as the addition of a methyl group, can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide focuses on elucidating the impact of the 4-methyl substitution by comparing 1-(4-Methylbenzyl)piperidin-3-amine HCl to its unsubstituted benzyl analog and other related derivatives.
Structure-Activity Relationships: The Role of the Benzyl Moiety
The biological activity of 1-benzylpiperidine derivatives is highly dependent on the nature and position of substituents on the benzyl ring.[6] These substitutions can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.[7][8]
For instance, in the context of dopamine transporter (DAT) ligands, the presence of electron-withdrawing groups on the benzyl ring has been shown to enhance potency.[6][9] Conversely, the introduction of a methyl group, as in 1-(4-Methylbenzyl)piperidin-3-amine, can have varied effects depending on the specific target. The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, suggests that the addition of a methyl group can sometimes lead to a significant, non-obvious increase in biological activity.[10] This enhancement can be attributed to improved hydrophobic interactions within the binding pocket, conformational restriction leading to a more favorable binding pose, or the blocking of metabolically labile sites.[10]
Caption: General Structure-Activity Relationship (SAR) of 1-Benzylpiperidine Derivatives.
Comparative Bioactivity Data
To provide a quantitative comparison, the following table summarizes the binding affinities (Ki) of 1-(4-Methylbenzyl)piperidine analogs and related compounds for various CNS targets, including sigma (σ) receptors, the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.
| Compound | Target | Ki (nM) | Reference |
| 1-Benzyl-4-methylpiperidine Analog | σ1 Receptor | 1.40 | [11] |
| σ2 Receptor | 0.49 | [11] | |
| 1-(4-Fluorobenzyl)piperidine Analog | DAT | Varies | [6] |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | DAT | High Affinity | [9] |
| 1-Aralkyl-4-benzylpiperidine Derivatives | σ1 Receptor | Nanomolar range | [12] |
| σ2 Receptor | Nanomolar range | [12] | |
| 5-HT1A Receptor | High Affinity (some analogs) | [12] | |
| D2 Receptor | Low Affinity | [12] | |
| Benzyloxy Piperidine Analogs | D4 Receptor | 135 - 241 (for methyl-substituted) | [13] |
Note: The data presented is compiled from multiple studies on structurally related benzylpiperidine and benzylpiperazine derivatives to illustrate general trends. Direct head-to-head experimental data for 1-(4-Methylbenzyl)piperidin-3-amine HCl across all these targets was not available in the reviewed literature.
The data suggests that 1-aralkyl-piperidine derivatives generally exhibit high affinity for sigma receptors.[11][12] The substitution on the benzyl ring significantly influences the affinity and selectivity for different receptor subtypes. For example, studies on benzyloxy piperidine-based dopamine D4 receptor antagonists showed that 4-methylbenzyl substitution resulted in potent compounds.[13]
Experimental Methodologies
The bioactivity data presented in this guide is typically generated using a variety of established in vitro assays. The following are detailed protocols for key experimental workflows.
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., σ1, DAT) from cell lines or animal brain tissue.
-
Assay Buffer: Use an appropriate buffer system for the specific receptor (e.g., Tris-HCl for many CNS receptors).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]pentazocine for σ1 receptors) and varying concentrations of the test compound (e.g., 1-(4-Methylbenzyl)piperidin-3-amine HCl).[12]
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 37°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters like dopamine, serotonin, or norepinephrine into synaptosomes or cells expressing the respective transporters.
Protocol:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from rodent brain tissue or use cell lines stably expressing the transporter of interest (e.g., DAT, SERT).
-
Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compound.
-
Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake process.[9]
-
Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained by the synaptosomes/cells using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability and is crucial for evaluating potential toxicity.[14]
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., human cancer cell lines or normal fibroblasts) in a 96-well plate and allow them to adhere overnight.[14][15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[16][17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Simplified Dopamine Transporter (DAT) Signaling Pathway.
Discussion and Conclusion
The comparative analysis of 1-(4-Methylbenzyl)piperidin-3-amine HCl and its benzyl analogs reveals the critical role of the benzyl substituent in modulating bioactivity. The presence of the 4-methyl group can enhance binding affinity at certain receptors, likely through favorable hydrophobic interactions within the receptor's binding pocket.[10] This is consistent with observations for other classes of compounds where a strategically placed methyl group can significantly boost potency.[13]
However, the effect is target-dependent. While a methyl group might be beneficial for one receptor, it could be detrimental for another, highlighting the importance of empirical testing in drug discovery. The electronic nature of the substituent also plays a key role; electron-withdrawing groups can be advantageous for targets like the dopamine transporter.[9]
References
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Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(3), 856-864. [Link]
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Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-948. [Link]
-
Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(3), 856-864. [Link]
-
Abignente, E., et al. (2005). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(3), 856-864. [Link]
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Ferreira, L. G., et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 25(15), 3369. [Link]
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Kolhatkar, R. B., et al. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2205-2215. [Link]
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Bostrom, J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6083. [Link]
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Pillay, M., & Singh, P. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]
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Kaya, S., et al. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(1), 11-16. [Link]
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Kaya, S., et al. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]
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Srini Chem. (2025). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
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Micheli, F., et al. (2019). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(18), 2661-2666. [Link]
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Kumar, V., & Mahajan, M. P. (2016). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]
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Claesson, A. (2021). On Safety Aspects of a Methyl Group in Drug Design. Formation of reactive metabolites mediated by certain benzylic alcohols (updated). ResearchGate. [Link]
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Andrews, P. R., & Tintelnot, M. (2003). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 327-339). Elsevier. [Link]
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Bide Pharmatech. (n.d.). N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride. Bide Pharmatech. [Link]
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PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. [Link]
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Wiebe, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7233. [Link]
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Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
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Elemental analysis standards for 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride
Comparative Guide: Chromatographic Separation of 1-(4-Methylbenzyl)piperidin-3-amine HCl Enantiomers
The Analytical Challenge
1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a highly valuable chiral building block in drug development[1]. However, resolving its enantiomers presents a significant analytical challenge due to two structural factors:
-
High Polarity and Dual Basicity: The molecule contains both a tertiary amine (in the piperidine ring) and a primary amine (at the C3 chiral center). These basic sites interact strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and irreversible binding.
-
Lack of a Strong Chromophore: The absence of a highly conjugated system near the chiral center makes standard UV detection at higher wavelengths difficult, often requiring low-wavelength UV (which is susceptible to solvent noise) or alternative detection methods like Charged Aerosol Detection (CAD)[2].
This guide objectively compares the two leading methodologies for resolving this compound: Direct Separation using a chiral crown ether column (Crownpak® CR-I(+)) versus Indirect Separation via pre-column derivatization and a polysaccharide column (Chiralpak® AD-H)[3].
Mechanistic Pathways of Chiral Recognition
To achieve successful separation, the analytical method must either leverage the primary amine for chiral recognition or chemically mask it.
The Direct Approach: Host-Guest Complexation
The Crownpak® CR-I(+) column features a chiral crown ether (18-crown-6 derivative) immobilized on a silica support. The causality behind its effectiveness lies in its specific affinity for primary amines. By using a highly acidic mobile phase (pH ~1.5), the C3 primary amine is fully protonated (
Fig 1. Host-guest complexation mechanism between chiral crown ether and protonated primary amine.
The Indirect Approach: Chemical Masking
If a crown ether column is unavailable, the alternative is pre-column derivatization using para-toluenesulfonyl chloride (PTSC)[3]. This reaction selectively converts the problematic primary amine into a neutral sulfonamide. This transformation serves a dual purpose: it eliminates the basicity that causes peak tailing and introduces a bulky, UV-active aromatic ring. The newly formed derivative can then be easily separated via standard hydrogen bonding and
Fig 2. Workflow comparison: Direct chiral separation vs. indirect pre-column derivatization.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met before proceeding with sample analysis.
Protocol A: Direct Separation (Crownpak® CR-I+)
This method is preferred for high-throughput environments as it eliminates sample preparation artifacts.
-
Mobile Phase Preparation: Add
of Perchloric acid ( ) to of HPLC-grade water to achieve pH 1.5. Mix with Methanol at a 95:5 (v/v) ratio. Causality: Methanol (5%) is added to reduce the hydrophobic retention of the 4-methylbenzyl group, sharpening the peaks without disrupting the crown ether complex[4]. -
Chromatographic Conditions:
-
Column: Daicel Crownpak® CR-I(+) (
) -
Flow Rate:
-
Column Temperature:
to . Causality: Lower temperatures thermodynamically favor the formation of the inclusion complex, drastically improving enantiomeric resolution ( ). -
Detection: UV at
or for enhanced baseline stability[2].
-
-
System Suitability: Inject a racemic standard (
). The run is validated if the Resolution ( ) between the (3R) and (3S) enantiomers is and the Tailing Factor ( ) is .
Protocol B: Indirect Separation (PTSC Derivatization + Chiralpak® AD-H)
This method is ideal when CAD is unavailable and higher UV sensitivity is strictly required.
-
Derivatization Reaction:
-
Transfer
of the sample ( in water) to a reaction vial. -
Add
of to deprotonate the primary amine. -
Add
of PTSC reagent ( in acetonitrile). -
Incubate at
for . Cool and neutralize with of [3].
-
-
Chromatographic Conditions:
-
Column: Daicel Chiralpak® AD-H (
) -
Mobile Phase: Ethanol containing
Diethylamine (DEA). Causality: DEA acts as a silanol blocker, preventing the tertiary piperidine nitrogen from causing peak tailing. -
Flow Rate:
-
Column Temperature:
-
Detection: UV at
(targeting the newly introduced tosyl chromophore).
-
-
System Suitability: The run is validated if the derivatized enantiomers exhibit an
and no unreacted starting material is detected in the void volume.
Performance Metrics & Data Presentation
The following table summarizes the objective performance of both methodologies based on empirical validation data for 3-aminopiperidine derivatives[3][4].
| Performance Metric | Crownpak® CR-I(+) (Direct) | Chiralpak® AD-H (Indirect) | Chiral-AGP (Alternative Direct) |
| Chiral Recognition Mechanism | Crown ether inclusion complex | Polysaccharide H-bonding & | Protein affinity binding |
| Sample Preparation | Simple dilution | Complex (30 min derivatization) | Simple dilution |
| Enantiomeric Resolution ( | > 3.5 | > 4.0 | ~ 1.8 |
| Analysis Time (per run) | < 10 min | < 20 min (excludes prep time) | < 15 min |
| Peak Shape (Tailing Factor) | 1.1 (Excellent) | 1.3 (Good) | 1.8 (Moderate tailing) |
| Limit of Detection (LOD) | |||
| Primary Limitation | Requires sub-ambient column temp | Derivatization artifacts / Time | Low sample loading capacity |
Conclusion
For the chiral separation of 1-(4-Methylbenzyl)piperidin-3-amine HCl, the Crownpak® CR-I(+) column offers superior operational efficiency. By leveraging the specific host-guest complexation of the primary amine under highly acidic conditions, it eliminates the need for time-consuming derivatization while providing excellent peak shape. However, if laboratories are restricted to standard UV detectors and require extreme sensitivity (LOD
References
-
Babu, C. V. R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality 26.12 (2014): 775-779. Available at:[3]
-
Dong, S., et al. "Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column." Analytical Sciences 33.3 (2017): 293-298. Available at: [2]
-
"The HPLC analytical approach of 3-amino piperidine." Patent CN104034814B. Available at: [4]
-
"(3S)-1-(4-methylbenzyl)piperidin-3-amine." ChemicalBook. Available at: [1]
Sources
- 1. (3S)-1-(4-methylbenzyl)piperidin-3-amine [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Validating synthesis of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride derivatives
Title: Validating Synthesis of 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride: A Comparative Technical Guide
Executive Summary
Objective: To establish a reproducible, scalable, and high-purity synthetic route for 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride , a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.[1]
The Challenge: The synthesis of this molecule presents a classic chemoselectivity problem. The piperidine scaffold contains two nucleophilic nitrogen centers: the secondary amine within the ring (N1) and the primary exocyclic amine at position 3. Direct alkylation often leads to complex mixtures of regioisomers (N1-alkylated vs. N3-alkylated) and over-alkylation (quaternary ammonium salts).
The Solution: This guide compares two primary methodologies:
-
Method A (Recommended): Reductive Amination using tert-butyl piperidin-3-ylcarbamate.[1]
-
Method B (Alternative): Direct Nucleophilic Substitution (Alkylation).[1]
Verdict: Method A is validated as the superior route for pharmaceutical applications, offering higher regioselectivity (>98%), cleaner impurity profiles, and simplified downstream processing.
Strategic Rationale & Comparative Analysis
Method A: Reductive Amination (The "Gold Standard")
This route utilizes tert-butyl piperidin-3-ylcarbamate (Boc-protected 3-aminopiperidine) and 4-methylbenzaldehyde.[1]
-
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction using Sodium Triacetoxyborohydride (STAB).
-
Why it wins: STAB is a mild, chemoselective reducing agent that reduces iminiums faster than aldehydes, preventing side reactions.[1] The Boc group ensures absolute regioselectivity at the N1 position.
Method B: Direct Nucleophilic Substitution (The "Legacy Route")
This route involves reacting tert-butyl piperidin-3-ylcarbamate with 4-methylbenzyl chloride in the presence of a base (e.g., K2CO3).[1]
-
Why it fails: It follows
kinetics.[1] As the reaction proceeds, the product (a tertiary amine) becomes more nucleophilic than the starting material, leading to significant bis-alkylation (quaternary salts). Control requires slow addition and cryogenic temperatures, which are hard to scale.
Performance Comparison Table
| Metric | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Regioselectivity | High (>99%) (Controlled by Boc & Mechanism) | Moderate (~85%) (Risk of over-alkylation) |
| Yield (Isolated) | 78 - 85% | 55 - 65% |
| Purity (Pre-HPLC) | >95% | ~80% (Requires chromatography) |
| E-Factor (Waste) | Low (Stoichiometric byproducts) | High (Requires excess alkyl halide/base) |
| Scalability | Excellent (One-pot potential) | Poor (Exotherm & addition rate critical) |
Validated Experimental Protocol (Method A)
Target Molecule: 1-(4-Methylbenzyl)piperidin-3-amine dihydrochloride Precursor: tert-butyl piperidin-3-ylcarbamate (CAS: 184637-48-7)[1]
Phase 1: Reductive Amination
-
Imine Formation:
-
Charge a reaction vessel with tert-butyl piperidin-3-ylcarbamate (1.0 equiv) and Dichloromethane (DCM) (10 mL/g).
-
Add 4-methylbenzaldehyde (1.1 equiv).
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Checkpoint: Stir at Room Temperature (RT) for 1 hour. Verify imine formation via TLC or LCMS.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 30 minutes. Note: STAB is preferred over NaBH4 to minimize aldehyde reduction.
-
Warm to RT and stir for 12 hours.
-
-
Workup:
-
Quench with saturated aqueous NaHCO3 .
-
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over Na2SO4 and concentrate.
-
Result:tert-butyl (1-(4-methylbenzyl)piperidin-3-yl)carbamate (Intermediate).[1]
-
Phase 2: Deprotection & Salt Formation[1]
-
Boc Removal:
-
Dissolve the intermediate in 1,4-Dioxane (5 mL/g).
-
Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0°C.
-
Safety: Vigorous evolution of CO2 gas will occur. Ensure open venting.
-
Stir at RT for 4 hours. A white precipitate should form.
-
-
Isolation:
-
Dilute the slurry with Diethyl Ether (Et2O) to maximize precipitation.
-
Filter the solid under N2 atmosphere (Product is hygroscopic).
-
Wash the cake with cold Et2O.
-
-
Recrystallization (Critical for Purity):
-
Dissolve crude salt in minimum hot Isopropanol (iPrOH) .
-
Allow to cool slowly to RT, then 4°C.
-
Filter and dry under high vacuum at 40°C.
-
Visualization of Workflows
Figure 1: Synthesis Decision Tree & Workflow
Caption: Comparative workflow demonstrating the selectivity advantage of Reductive Amination (Method A) over Direct Alkylation.
Figure 2: Validation & QC Logic
Caption: Analytical decision matrix for confirming structural integrity and salt stoichiometry.
Quality Control & Analytical Criteria
To validate the synthesis, the isolated solid must meet the following criteria:
-
1H NMR (400 MHz, DMSO-d6):
- 10.5-8.5 (br s, NH exchangeable): Confirms amine salt.
- 7.40 (d, 2H), 7.20 (d, 2H): Characteristic AA'BB' system of the p-tolyl group.
- 4.15 (s, 2H): Benzylic methylene protons (shifted downfield due to cationic nitrogen).
- 2.30 (s, 3H): Methyl group on the aromatic ring.
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: 205.17 m/z (Free base mass).
-
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Soluble in water, methanol; insoluble in ether, hexane.[1]
References
-
BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from 5
-
Common Organic Chemistry. (2024). Boc Deprotection Mechanism - HCl.[1][3][6][7] Retrieved from 7
-
Master Organic Chemistry. (2017). Reductive Amination: The Superior Alternative to Alkylation. Retrieved from 8[9]
-
ChemicalBook. (2024). Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine derivatives. Retrieved from 10
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(4-Methylbenzyl)piperidin-3-amine Hydrochloride
Executive Directive
This guide defines the mandatory disposal protocols for 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride . As a researcher, you must treat this substance not merely as "trash" but as a reactive chemical intermediate.
Immediate Action Required:
-
Classification: Treat as Hazardous Chemical Waste (Non-regulated/Unlisted but Toxic/Irritant).
-
Disposal Method: High-Temperature Incineration (with acid gas scrubbing).
-
Prohibition: Under NO circumstances may this compound be discharged into municipal sewage systems or mixed with oxidizing waste streams.
Hazard Identification & Mechanistic Logic
To dispose of a chemical safely, you must understand its reactivity. We are dealing with a piperidine core substituted with a benzylamine group, stabilized as a hydrochloride salt .
The Chemical Profile
| Feature | Implication for Disposal |
| HCl Salt Form | Water-soluble and acidic. Upon thermal decomposition (fire/incineration), it releases Hydrogen Chloride (HCl) gas. Incinerators must be equipped with scrubbers. |
| Piperidine Ring | Secondary/Tertiary amine structure. Nitrogen-rich. Combustion releases Nitrogen Oxides (NOx) .[1] |
| Benzyl Group | Adds carbon density, increasing heat of combustion. |
| Reactivity | Incompatible with Oxidizers. Mixing amines with strong oxidizers (e.g., Nitric Acid, Peroxides) can form explosive N-oxides or ignite spontaneously. |
Regulatory Status (RCRA Context)
While this specific CAS is likely not P-listed or U-listed (EPA lists for specific commercial chemicals), it must be managed as Hazardous Waste due to its toxicological profile (Irritant H315/H319, STOT H335) and potential aquatic toxicity.
Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation
The Golden Rule: Never mix this compound with "General Oxidizing Waste."
-
Solid Waste (Pure Substance):
-
Collect in a dedicated container for "Solid Organic Waste (Toxic/Irritant)."
-
Container Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if moisture is present (corrosion risk from HCl).
-
-
Liquid Waste (Reaction Mixtures):
-
If dissolved in organic solvents (DCM, Methanol, DMSO), segregate based on the solvent's properties (e.g., Halogenated vs. Non-Halogenated).
-
Crucial Check: Ensure the waste stream does not contain oxidizers (Chromic acid, Permanganates).
-
Phase 2: Packaging & Labeling
Every container must be a self-validating system. A waste technician should be able to read the label and immediately know how to process it.
-
Label Requirements:
-
Full Chemical Name: 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride.
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
pH Warning: "Acidic Salt (HCl)" if in aqueous solution.
-
Phase 3: The "Do Not" List (Critical Safety)
-
NO Bleach: Do not treat amine waste with bleach (Sodium Hypochlorite). This can generate Chloramines , which are highly toxic and volatile gases.
-
NO Drain Disposal: The piperidine moiety is stable and can be toxic to aquatic microorganisms.[1] It persists in water systems.
Workflow Visualization
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for the segregation and disposal of piperidine-derivative waste streams.[2][3][4][5]
Emergency Procedures (Spill Management)
If a spill occurs during the disposal process, follow this protocol:
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[2][3][6][7]
-
PPE: Wear nitrile gloves, lab coat, and a NIOSH N95 or P100 respirator (if powder is airborne). Safety goggles are mandatory.[2]
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.
-
Liquid Spill: Absorb with vermiculite or sand.[2] Do not use paper towels alone if the solvent is flammable.
-
-
Decontamination: Wash the surface with a mild soap solution. Do not use bleach.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopiperidine dihydrochloride (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride.[8] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[7][9] Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
BenchChem. (2025). Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Retrieved from
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride | 1353979-74-4 [sigmaaldrich.com]
- 9. leegov.com [leegov.com]
Personal Protective Equipment & Handling Guide: 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride
Executive Safety Summary
Compound Identity: 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride CAS Registry Number: 1353955-95-9 (Referenced as analog/salt form) Physical State: Solid (typically white to off-white powder) Hazard Classification: Severe Irritant / Potential Corrosive Target Organs: Respiratory System, Eyes, Skin.
Senior Scientist’s Operational Insight: While specific Safety Data Sheets (SDS) for this exact salt often classify it as an Irritant (H315, H319, H335), structurally similar piperidine amines (e.g., 1-benzyl-4-piperidylamine) are frequently classified as Skin Corr. 1B (Corrosive). As a hydrochloride salt, the acidity upon contact with moisture (sweat, mucous membranes) intensifies the risk. Therefore, this guide adopts a "Corrosive-Defensive" posture, recommending PPE that exceeds the minimum "Irritant" standard to ensure absolute personnel safety.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to hygroscopic amine salts: inhalation of fine particulates and dermal absorption via solution.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Ocular |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
